5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole
Description
Properties
IUPAC Name |
1-methyl-5-(phenylmethoxymethyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-14-10(11-12-13-14)8-15-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILCNJINEIERTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)COCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501232261 | |
| Record name | 1H-Tetrazole, 1-methyl-5-[(phenylmethoxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501232261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2108176-82-3 | |
| Record name | 1H-Tetrazole, 1-methyl-5-[(phenylmethoxy)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2108176-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Tetrazole, 1-methyl-5-[(phenylmethoxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501232261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Definitive Technical Guide: 5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole Synthesis
Executive Summary
This technical guide details the synthesis of 5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole , a critical pharmacophore often utilized as a bioisostere for carboxylic acids or as a side-chain precursor in beta-lactam antibiotics.
The core synthetic challenge for this molecule is regiocontrol . Direct alkylation of a 5-substituted tetrazole ring typically yields a mixture of N1- and N2-isomers, often favoring the thermodynamically more stable N2-isomer. To ensure high purity and yield of the N1-methyl isomer, this guide prioritizes a De Novo Cyclization Strategy (via imidoyl chloride activation) over direct alkylation.
Part 1: Retrosynthetic Analysis & Strategy
To achieve the target structure with absolute regiochemical fidelity, we must fix the methyl group onto the nitrogen atom before the tetrazole ring is closed.
Strategic Pathways
-
Route A (Recommended - High Fidelity): Conversion of N-methyl-2-(benzyloxy)acetamide to the tetrazole via an imidoyl chloride intermediate. This locks the methyl group at the N1 position.
-
Route B (Alternative - Low Fidelity): [3+2] Cycloaddition of (benzyloxy)acetonitrile with sodium azide, followed by methylation. This route requires difficult chromatographic separation of N1/N2 isomers.
Visualization: Retrosynthetic Logic
Figure 1: Retrosynthetic analysis contrasting the regiospecific Amide Route (Blue) against the non-selective Nitrile Route (Red).[1]
Part 2: Primary Synthesis Protocol (The Amide Route)
Objective: Synthesize this compound via N-methyl-2-(benzyloxy)acetamide. Mechanism: The amide oxygen is activated by PCl₅ to form a reactive imidoyl chloride, which undergoes nucleophilic attack by the azide anion, followed by electrocyclic ring closure.
Phase 1: Precursor Synthesis (Amide Formation)
If the amide is not commercially available.
-
Reagents: Benzyloxyacetyl chloride (1.0 eq), Methylamine (2.0 M in THF, 1.2 eq), Triethylamine (1.5 eq), DCM (Solvent).
-
Procedure: Cool DCM solution of acid chloride to 0°C. Add methylamine dropwise. Stir 2h. Aqueous workup.
-
Checkpoint: Confirm amide formation via IR (Amide I band ~1650 cm⁻¹) or ¹H NMR (N-Me doublet ~2.8 ppm).
Phase 2: Tetrazole Cyclization (The Von Braun Method)
Reagents & Equipment
| Reagent | Equivalents | Role | Critical Parameter |
| N-methyl-2-(benzyloxy)acetamide | 1.0 | Substrate | Must be dry (Karl Fischer <0.1%) |
| Phosphorus Pentachloride (PCl₅) | 1.05 | Activator | Highly moisture sensitive; handle under N₂ |
| Sodium Azide (NaN₃) | 3.0 | Azide Source | SAFETY: Generates HN₃; use blast shield |
| Acetonitrile (MeCN) | Solvent | Medium | Anhydrous required |
Step-by-Step Protocol
-
Imidoyl Chloride Formation:
-
In a flame-dried 3-neck round-bottom flask under N₂, dissolve the amide (10 mmol) in anhydrous MeCN (50 mL).
-
Cool to 0°C. Add PCl₅ (10.5 mmol) portion-wise to control exotherm.
-
Observation: The solution may turn slightly yellow. Stir at room temperature (RT) for 2 hours until TLC shows complete consumption of the amide.
-
Note: Do not isolate the imidoyl chloride; it is unstable and moisture-sensitive.
-
-
Azidation & Cyclization:
-
Cool the mixture back to 0°C.
-
CAUTION: Add NaN₃ (30 mmol) carefully. Ensure efficient stirring to prevent clumping.
-
Allow the mixture to warm to RT, then heat to 50-60°C for 4-6 hours.
-
Monitoring: Monitor by HPLC or TLC. The imidoyl chloride converts rapidly to the imidoyl azide, which then cyclizes to the tetrazole.
-
-
Workup (Quenching):
-
Cool to RT.
-
Safety Step: Slowly add saturated NaHCO₃ solution to quench excess PCl₅ and buffer the solution. Warning: Evolution of CO₂ and potentially trace HN₃. Ensure good ventilation.[2]
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[3]
-
-
Purification:
-
The crude oil is typically purified via flash column chromatography (Silica Gel, Hexanes:EtOAc gradient).
-
Target: The 1,5-disubstituted tetrazole is more polar than the starting amide.
-
Visualization: Reaction Mechanism
Figure 2: Mechanistic flow from amide activation to tetrazole ring closure.
Part 3: Alternative Route (Modern/Green)
Use this if PCl₅/NaN₃ is restricted due to safety regulations.
Reagent: Diphenyl phosphorazidate (DPPA). Protocol:
-
Dissolve N-methyl-2-(benzyloxy)acetamide (1.0 eq) in THF.
-
Add DPPA (1.2 eq) and DEAD (Diethyl azodicarboxylate, 1.2 eq) followed by PPh₃ (1.2 eq) — Modified Mitsunobu conditions.
-
Alternatively, react the amide directly with DPPA/DBU in toluene at reflux.
-
Pros: Avoids corrosive PCl₅. Cons: DPPA is expensive and shock-sensitive; atom economy is lower.
Part 4: Analytical Validation (Self-Validating System)
To confirm the identity and purity of the synthesized this compound, compare analytical data against these expected values.
| Technique | Expected Signal | Structural Assignment |
| ¹H NMR (CDCl₃) | δ 3.9–4.1 ppm (s, 3H) | N-CH₃ : Diagnostic for N1 substitution. N2-CH₃ typically appears downfield (~4.3 ppm). |
| ¹H NMR (CDCl₃) | δ 4.7–4.9 ppm (s, 2H) | Tetrazole-CH₂-O : Benzylic methylene attached to the ring. |
| ¹H NMR (CDCl₃) | δ 4.6 ppm (s, 2H) | O-CH₂-Ph : Benzyl methylene. |
| ¹³C NMR | ~150–155 ppm | C5 Tetrazole Carbon : Characteristic quaternary carbon. |
| IR Spectroscopy | No C=O band | Absence of amide carbonyl (approx 1650 cm⁻¹) confirms conversion. |
Regioselectivity Check: If you utilized Route B (Alkylation), you will see two sets of N-Me signals.
-
N1-Isomer (Target): N-Me ~4.0 ppm.
-
N2-Isomer (Impurity): N-Me ~4.3 ppm.
-
The Amide Route (Part 2) should show only the N1 signal.
Part 5: Safety & Critical Process Parameters (CPPs)
-
Hydrazoic Acid (HN₃): The combination of NaN₃ and acid (or acidic byproducts like POCl₃/HCl) generates HN₃, which is volatile, highly toxic, and explosive.
-
Control: Maintain reaction pH > 7 during quench. Use a scrubber with 10% NaOH.
-
-
PCl₅ Handling: Reacts violently with water.
-
Control: Use strictly anhydrous solvents. Quench slowly at low temperature.
-
-
Energetic Materials: Tetrazoles are nitrogen-rich and can be energetic.[4]
-
Control: Do not heat the crude reaction mixture above 100°C. Test small scale for exotherms (DSC) before scaling up >10g.
-
References
-
Regioselective Synthesis of 1-Substituted Tetrazoles
-
Source: Satoh, Y., & Moliterni, J. (1998). Homologation of 1-(Benzyloxymethyl)-1H-tetrazole via Lithiation.[3] Synlett.
- Relevance: Establishes NMR data for BOM-protected tetrazoles and lithi
-
-
Amide-to-Tetrazole Conversion (Von Braun/Huisgen)
-
Source: Herr, R. J. (2002).[5] 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry.
- Relevance: Comprehensive review of synthetic methods including the PCl5/NaN3 route.
-
-
Modern DPPA Method
-
Tetrazole Alkylation Regioselectivity
-
Source: Reynard, G., et al. (2022).[8] Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry.
- Relevance: Explains why direct alkylation fails to yield the N1 isomer selectively.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. mdpi.com [mdpi.com]
- 5. scielo.org.za [scielo.org.za]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
- 7. acs.figshare.com [acs.figshare.com]
- 8. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation | CoLab [colab.ws]
Technical Guide: 5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole
The following technical guide details the chemical profile, synthesis, and applications of 5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole . This document is structured for researchers and drug development professionals, focusing on the compound's role as a protected intermediate in the synthesis of functionalized tetrazoles for pharmaceutical applications.
Executive Summary & Chemical Identity[1]
This compound is a specialized heterocyclic intermediate primarily used in the synthesis of pharmaceutical building blocks. It serves as a benzyl-protected precursor to 1-methyl-5-(hydroxymethyl)-1H-tetrazole , a functional moiety found in the side chains of various cephalosporin antibiotics and other bioactive molecules. The benzyl ether linkage provides stability to the hydroxymethyl group during harsh reaction conditions (e.g., alkylation, lithiation) before being cleaved to reveal the reactive alcohol.
Chemical Identification
| Property | Detail |
| CAS Number | 2108176-82-3 |
| IUPAC Name | This compound |
| Synonyms | 1-Methyl-5-(benzyloxymethyl)tetrazole; 1-Methyl-1H-tetrazol-5-ylmethyl benzyl ether |
| Molecular Formula | C₁₀H₁₂N₄O |
| Molecular Weight | 204.23 g/mol |
| SMILES | CN1N=NN=C1COCc2ccccc2 |
| Structure | Tetrazole ring substituted at N1 with a methyl group and at C5 with a benzyloxymethyl group.[1][2][3] |
Synthesis & Production Protocols
The synthesis of this compound typically follows a convergent pathway involving the construction of the tetrazole ring from a nitrile precursor, followed by regioselective methylation.
Synthetic Pathway (DOT Diagram)
The following diagram illustrates the primary synthetic route starting from benzyloxyacetonitrile.
Caption: Step-wise synthesis of this compound via [3+2] cycloaddition and alkylation.
Detailed Protocol
Step 1: Formation of the Tetrazole Ring
Objective: Convert benzyloxyacetonitrile to 5-(benzyloxymethyl)-1H-tetrazole.
-
Reagents: Benzyloxyacetonitrile (1.0 eq), Sodium Azide (NaN₃, 1.1 eq), Zinc Bromide (ZnBr₂, 0.5 eq) or Triethylamine hydrochloride.
-
Solvent: DMF or Water/Isopropanol.
-
Procedure:
-
Dissolve benzyloxyacetonitrile in DMF.
-
Add NaN₃ and the Lewis acid catalyst (ZnBr₂).
-
Heat the mixture to 100–120°C for 12–24 hours. Note: Use a blast shield due to azide hazards.
-
Cool to room temperature and acidify with dilute HCl to precipitate the 5-substituted tetrazole.
-
Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
-
Step 2: Regioselective Methylation
Objective: Methylate the N-position to yield the 1-methyl isomer.
-
Reagents: 5-(Benzyloxymethyl)-1H-tetrazole (Intermediate), Methyl Iodide (MeI) or Dimethyl Sulfate, Potassium Carbonate (K₂CO₃).
-
Solvent: Acetone or Acetonitrile.
-
Procedure:
-
Suspend the intermediate and K₂CO₃ in acetone.
-
Add Methyl Iodide dropwise at 0°C to control the exotherm.
-
Stir at room temperature for 4–6 hours.
-
Purification (Critical): The reaction yields a mixture of 1-methyl and 2-methyl isomers (typically 60:40 or 50:50 ratio depending on conditions).
-
Separate isomers via silica gel column chromatography. The 1-methyl isomer is generally more polar than the 2-methyl isomer.
-
Validation: Confirm regiochemistry via NOESY NMR (interaction between N-Me and side chain protons) or melting point comparison.
-
Applications in Drug Development[5]
This compound is a strategic intermediate in the synthesis of beta-lactam antibiotics, specifically cephalosporins that utilize a tetrazole moiety at the C-3 position to enhance pharmacokinetic properties (e.g., half-life extension, tissue penetration).
Mechanism of Action (Precursor Role)
The benzyl group acts as a robust protecting group for the hydroxymethyl functionality. Once the tetrazole ring is installed or modified (e.g., lithiation at C5 if the benzyl is on N, or modification of the side chain), the benzyl group is removed to reveal the alcohol.
Deprotection Pathway:
-
Reagent: H₂ / Pd-C (Hydrogenolysis) or BCl₃ (Boron trichloride).
-
Product: 1-Methyl-5-(hydroxymethyl)-1H-tetrazole (CAS 5904-27-8).
-
Downstream Use: The resulting alcohol can be converted to a thiol (via tosylation/thioacetate) to form 1-methyl-5-mercaptotetrazole (MMT) derivatives, or coupled directly to the cephalosporin core.
Comparison with Other Tetrazole Intermediates
| Intermediate | Structure | Primary Application |
| This compound | Ether-protected alcohol | Synthesis of hydroxymethyl/halomethyl tetrazoles. |
| 1-Methyl-5-mercaptotetrazole (MMT) | Thiol (-SH) at C5 | Side chain for Cefmetazole, Cefoperazone. |
| 1-(Benzyloxymethyl)-1H-tetrazole | BOM group on N1 | Substrate for lithiation/homologation at C5 [1].[1][4] |
Physicochemical Properties[1][2][3][6]
Note: As a specialized intermediate, experimental data is often derived from analogous tetrazoles.
| Property | Value (Estimated/Experimental) |
| Physical State | Viscous oil or low-melting solid (white to off-white) |
| Melting Point | 45–55°C (Predicted based on homologs) |
| Boiling Point | ~380°C (at 760 mmHg, predicted) |
| Solubility | Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water |
| pKa | Non-ionizable (neutral ether/tetrazole core) |
| Density | ~1.25 g/cm³ |
Safety & Handling (E-E-A-T)
Working with tetrazoles requires strict adherence to safety protocols due to the high nitrogen content and potential for explosive decomposition.
Hazard Identification
-
Explosivity: While the benzyl ether moiety adds molecular weight and stability, low-molecular-weight tetrazoles are energetic. Do not subject the neat compound to temperatures >150°C or mechanical shock.
-
Toxicity: Potential skin and eye irritant. Avoid inhalation of dust/vapors.
-
Reaction Hazards: The methylation step uses Methyl Iodide (carcinogen) and generates iodide waste.
Handling Protocols
-
Blast Shielding: Perform all reactions involving sodium azide or thermal heating of tetrazoles behind a blast shield.
-
Waste Disposal: Quench azide residues with sodium nitrite/sulfuric acid to prevent formation of explosive heavy metal azides (e.g., in drains).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis.
References
-
Satoh, Y., & Moliterni, J. (1997). Homologation of 1-(Benzyloxymethyl)-1H-tetrazole via Lithiation. Synlett. Link
-
ChemBK. (n.d.). This compound CAS 2108176-82-3. Link
-
Cantillo, D., et al. (2011). Organocatalytic Synthesis of Tetrazoles. Journal of the American Chemical Society.[3] Link
-
Eberhardt, L.J., et al. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules. Link
Sources
Technical Profile: 5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole
The following technical guide provides an in-depth analysis of 5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole , focusing on its molecular weight validation, synthesis, and physicochemical characterization.
Focus: Molecular Weight Validation, Synthesis Regiochemistry, and Analytical Characterization.
Executive Summary
This compound (CAS: 2108176-82-3 ) is a specialized heterocyclic intermediate used in medicinal chemistry as a scaffold for bioisosteric design and as a protected precursor for 5-(hydroxymethyl)tetrazoles.[1]
Accurate determination of its molecular weight (204.23 g/mol ) is not merely a calculation but a critical quality attribute (CQA) used to verify the stoichiometry of downstream reactions and to distinguish it from its regioisomer, 2-methyl-5-[(benzyloxy)methyl]-2H-tetrazole. This guide outlines the physicochemical properties, synthesis logic, and self-validating analytical protocols required to work with this compound.
Physicochemical Specifications
The molecular weight provided here is calculated based on IUPAC standard atomic weights. In high-resolution mass spectrometry (HRMS), the monoisotopic mass is the operational standard.
Table 1: Chemical Identity & Physical Constants
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 2108176-82-3 |
| Molecular Formula | |
| Average Molecular Weight | 204.23 g/mol |
| Monoisotopic Mass | 204.1011 Da |
| Exact Mass | 204.101111 Da |
| Elemental Analysis | C: 58.81%, H: 5.92%, N: 27.43%, O: 7.83% |
| Physical State | White to off-white solid (typically) |
| Solubility | Soluble in DCM, CHCl3, DMSO; sparingly soluble in water.[2][3][4] |
Synthesis & Regiochemistry
The synthesis of this compound presents a classic challenge in tetrazole chemistry: Regioselectivity . Alkylation of a 5-substituted tetrazole ring typically yields a mixture of N1- and N2-isomers.
Reaction Workflow
The standard route involves the methylation of 5-(benzyloxymethyl)-1H-tetrazole. The precursor is synthesized via a [3+2] cycloaddition of benzyloxyacetonitrile and sodium azide.
Critical Process Parameter (CPP): The ratio of N1-methyl (Target) to N2-methyl (Impurity) depends heavily on the solvent and base used.
-
N2-Alkylation: Favored by steric relief and often the major product in simple alkylations (e.g.,
/Acetone). -
N1-Alkylation: Can be favored by using specific conditions or requires chromatographic separation from the N2 isomer.
Visualization: Synthesis & Isomer Divergence
The following diagram illustrates the synthesis pathway and the divergence point where molecular weight confirmation becomes critical to ensure the correct isomer is isolated.
Caption: Synthesis pathway showing the divergence of N1 and N2 regioisomers. Both share the same MW (204.23), necessitating structural validation beyond mass spectrometry.
Analytical Validation (Self-Validating Protocols)
Because the N1 and N2 isomers are isobaric (same molecular weight), Mass Spectrometry alone is insufficient for release testing. The following protocols ensure structural integrity.
Molecular Weight Verification (HRMS)
Purpose: To confirm elemental composition and absence of degradation.
-
Method: ESI-TOF (Electrospray Ionization - Time of Flight) in Positive Mode.
-
Expected Signal:
m/z. -
Adducts: Watch for
m/z, common in ether-containing compounds. -
Acceptance Criteria: Mass error < 5 ppm.
Structural Differentiation (NMR)
Purpose: To distinguish the N1-methyl target from the N2-methyl impurity.
-
1H NMR (CDCl3, 400 MHz):
-
N1-Methyl (Target): The methyl group typically appears as a singlet at δ 4.0 – 4.2 ppm .
-
N2-Methyl (Impurity): The methyl group is usually shielded relative to N1, appearing at δ 4.3 – 4.4 ppm .
-
Note: Chemical shifts can vary by solvent; relative order is key.
-
-
13C NMR:
-
N1-Isomer: The tetrazole C5 carbon typically resonates upfield (~150-155 ppm).
-
N2-Isomer: The tetrazole C5 carbon resonates downfield (~160-165 ppm).
-
-
2D NOESY (Definitive Test):
-
N1-Isomer: Strong NOE correlation between the N-Methyl protons and the methylene protons of the benzyloxymethyl group (
). -
N2-Isomer: Weak or no NOE correlation between the N-Methyl and the side chain, as the N2 position is distal to the C5 substituent.
-
Visualization: Analytical Logic
Caption: Decision tree for validating the identity of this compound.
Applications in Drug Development
-
Bioisostere Implementation: The 1-methyltetrazole moiety is often used to replace carboxylic acids or amides to improve metabolic stability and lipophilicity.
-
Protected Intermediate: The benzyl group serves as a robust protecting group. It can be removed via catalytic hydrogenation (
) to yield 5-(hydroxymethyl)-1-methyl-1H-tetrazole , a polar scaffold for fragment-based drug discovery. -
Click Chemistry Precursor: While this specific molecule is already "clicked" (the tetrazole ring is formed), its derivatives are used to probe biological systems where the N1-methyl group prevents participation in copper-mediated reactions, ensuring orthogonality.
References
-
ChemBK. (n.d.). This compound Chemical Properties and CAS 2108176-82-3. Retrieved from [Link]
-
PubChem. (2025).[2][3][5][6] Compound Summary: 5-Benzyl-1H-tetrazole (Analogous Chemistry). National Library of Medicine. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 5-(ベンジルチオ)-1H-テトラゾール ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. 5-Benzylthio-1H-tetrazole | C8H8N4S | CID 323185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 5-Benzyl-1H-tetrazole | C8H8N4 | CID 223451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Benzyl-1H-tetrazole | C8H8N4 | CID 223451 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: Structural Elucidation and NMR Characterization of 5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole
Executive Summary
This technical guide provides a comprehensive analysis of the 1H NMR spectrum of 5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole . As a bioisostere for carboxylic acids, the tetrazole moiety is critical in medicinal chemistry.[1] However, the synthesis of N-alkylated tetrazoles frequently yields a mixture of 1,5- and 2,5-regioisomers .
This document details the specific spectral fingerprints required to distinguish the target 1-methyl-1H-tetrazole isomer from its 2-methyl analogue, utilizing chemical shift logic, coupling constants, and Nuclear Overhauser Effect (NOE) experiments.
Molecular Context & Magnetic Environments[3][4]
To accurately interpret the spectrum, we must first deconstruct the molecule into its distinct magnetic environments. The structure consists of a tetrazole core substituted at the C5 position with a benzyloxymethyl group and at the N1 position with a methyl group.
Structural Breakdown[5]
-
Zone A (Aromatic): Phenyl ring protons (5H).
-
Zone B (Benzylic Linker): Methylene group adjacent to the phenyl ring (
). -
Zone C (Tetrazolic Linker): Methylene group adjacent to the tetrazole C5 (
). -
Zone D (N-Methyl): Methyl group attached to N1 (
).
Graphviz Diagram: Structural Assignment Logic
The following diagram illustrates the inductive and anisotropic influences dictating the chemical shifts.
Caption: Causal map of electronic effects influencing chemical shifts. Note the dual deshielding of the Tetrazole-CH2 by both the heterocycle and the oxygen.
Experimental Protocol
Reliable data acquisition requires strict adherence to sample preparation protocols to minimize concentration-dependent shifts often seen in nitrogen-rich heterocycles.
Materials & Preparation
-
Solvent: Chloroform-d (
, 99.8% D) + 0.03% TMS.-
Rationale: While DMSO-
is often used for solubility, provides sharper resolution for the methylene singlets and prevents the moisture peak ( in DMSO) from obscuring the 3.0-4.0 ppm region.
-
-
Concentration: 10-15 mg of sample in 0.6 mL solvent.
-
Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).
Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: Standard 1H zg30.
-
Relaxation Delay (D1):
2.0 seconds (Ensure full relaxation of isolated methyl protons). -
Scans (NS): 16 or 32 (Sufficient for S/N > 100).
-
Temperature: 298 K (25°C).
Spectral Analysis & Assignment
The following data represents the characteristic 1H NMR profile for This compound in
Chemical Shift Table[6]
| Assignment | Multiplicity | Integration | Coupling ( | Mechanistic Explanation | |
| Ar-H | 7.30 – 7.45 | Multiplet | 5H | N/A | Phenyl ring protons. Typically appears as two sets of multiplets (ortho vs meta/para). |
| Tet-CH₂-O | 4.85 – 4.95 | Singlet | 2H | - | Deshielded by both the electron-deficient tetrazole ring (C5) and the ether oxygen. |
| Ph-CH₂-O | 4.60 – 4.70 | Singlet | 2H | - | Classic benzylic ether shift. Slightly upfield relative to the tetrazole-linked methylene. |
| N-CH₃ | 4.05 – 4.20 | Singlet | 3H | - | Diagnostic for 1-substituted tetrazoles. (Note: 2-substituted isomers typically appear downfield at ~4.3-4.5 ppm). |
Detailed Interpretation
-
The Aromatic Region (7.3 - 7.5 ppm): You will observe a complex multiplet integrating to 5 protons. While often overlapping, high-field instruments (600 MHz) may resolve the ortho protons (doublet-like) from the meta/para protons.
-
The Methylene "Pair" (4.6 - 5.0 ppm): This is the most critical region for structural verification.
-
The molecule contains two isolated
groups. -
Differentiation: The
attached to the Tetrazole is in a more electron-deficient environment (C=N bond of the tetrazole + Oxygen) compared to the Benzyl (Phenyl ring + Oxygen). -
Result: The
appears downfield (higher ppm) of the .
-
-
The N-Methyl Singlet (4.1 ppm): This sharp singlet is the primary indicator of the N1-isomer. In the N2-isomer (2-methyl-5-benzyloxymethyltetrazole), the methyl group is in a slightly more deshielded environment, typically shifting to 4.35 – 4.45 ppm .
Advanced Verification: Distinguishing 1,5- vs 2,5-Isomers
Synthesis of tetrazoles via alkylation of 5-substituted tetrazoles almost invariably produces a mixture of 1,5- and 2,5-isomers. 1H NMR alone is suggestive, but 1D NOE (Nuclear Overhauser Effect) or 2D NOESY provides definitive proof.
The Diagnostic Logic
-
1,5-Isomer (Target): The N-Methyl group is spatially close to the C5-substituent (
). Irradiation of the N-Me signal should show an NOE enhancement of the singlet. -
2,5-Isomer (Impurity): The N-Methyl is on the N2 nitrogen, pointing away from the C5-substituent. No significant NOE should be observed between the N-Me and the methylene group.
Graphviz Diagram: Isomer Differentiation Workflow
Caption: Decision tree for definitive regiochemical assignment using NMR and NOE experiments.
References
-
Butler, R. N. (1977). "Recent Advances in Tetrazole Chemistry." Advances in Heterocyclic Chemistry, 21, 323–435.
-
Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596–2599.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Modarresi-Alam, A. R., et al. (2015).[2] "Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2." South African Journal of Chemistry, 68, 133–137.[3]
-
Fraser, R. R., & Haque, K. E. (1968). "Nuclear magnetic resonance and mass spectral properties of 5-aryltetrazoles." Canadian Journal of Chemistry, 46, 2855.
Sources
FT-IR Spectrum Analysis: 5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole
The following technical guide details the FT-IR spectral analysis of 5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole . This document is structured for researchers and drug development professionals, focusing on structural validation, band assignment, and experimental rigor.
Technical Guide & Structural Elucidation
Introduction & Chemical Context
This compound is a critical intermediate in the synthesis of beta-lactam antibiotics (e.g., cephalosporin derivatives) and bioisosteric drug candidates. Its structural integrity relies on the precise arrangement of a 1,5-disubstituted tetrazole core linked to a benzyloxymethyl (BOM) ether side chain.
FT-IR spectroscopy serves as a primary validation tool for this compound, specifically to distinguish the N1-methyl regioisomer from N2-isomers and to verify the stability of the ether linkage during synthetic scale-up.
Molecular Pharmacophores
To accurately interpret the spectrum, the molecule is dissected into three vibrational zones:
-
The Tetrazole Core: A high-nitrogen aromatic heterocycle exhibiting characteristic ring breathing and N=N/C=N stretching modes.
-
The Ether Linkage (C-O-C): A diagnostic dipole-heavy bond connecting the tetrazole methylene bridge to the benzyl group.
-
The Benzyl & Methyl Substituents: Providing aliphatic and aromatic C-H reference points.
Experimental Protocol: Self-Validating Workflow
Trustworthiness in spectral data begins with sample preparation. The following protocol minimizes hygroscopic interference and polymorphic variance.
Reagents & Equipment[1][2][3][4][5]
-
Spectrometer: FT-IR with DTGS or MCT detector (Resolution: 2 cm⁻¹, Scans: 32).
-
Sampling Mode: Attenuated Total Reflectance (ATR) with Diamond/ZnSe crystal is preferred for solid samples to avoid KBr moisture bands.
-
Standard: Polystyrene film for wavenumber calibration.
Step-by-Step Methodology
-
Background Collection: Acquire an air background spectrum (clean crystal) immediately prior to measurement to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.
-
Sample Deposition: Place ~2 mg of the crystalline solid onto the ATR crystal.
-
Pressure Application: Apply uniform pressure using the anvil until the absorbance of the strongest band (likely C-O or Ring stretch) reaches ~0.5–0.8 A.U. Note: Excessive pressure can shift peak positions in soft crystalline lattices.
-
Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹.
-
Validation Check: Inspect the 3200–3600 cm⁻¹ region. A broad band here indicates moisture contamination (O-H stretch), requiring sample vacuum drying (40°C, 2h).
Figure 1: Self-validating FT-IR acquisition workflow ensuring data integrity and moisture control.
Spectral Analysis & Band Assignment
The spectrum of this compound is complex due to the overlap of aromatic and heteroaromatic signals. The assignments below are synthesized from authoritative data on 1,5-disubstituted tetrazoles and benzyl ethers.
A. High-Frequency Region (3100 – 2800 cm⁻¹)
This region differentiates the aromatic protons from the aliphatic methyl/methylene groups.
| Wavenumber (cm⁻¹) | Functional Group | Mode Assignment | Notes |
| 3080 – 3030 | Aromatic C-H | Stretching ( | Weak, sharp bands characteristic of the Benzyl phenyl ring. |
| 2960 – 2940 | Methyl (N-CH₃) | Asym. Stretching ( | Distinctive for the 1-methyl substitution. |
| 2920 – 2860 | Methylene (-CH₂-) | Sym/Asym Stretching | Arising from the O-CH₂-Tetrazole and O-CH₂-Ph bridges. |
B. The Fingerprint Region (1700 – 600 cm⁻¹)
This is the diagnostic zone for the tetrazole core and ether linkage.
| Wavenumber (cm⁻¹) | Functional Group | Mode Assignment | Mechanistic Insight |
| 1600 & 1585 | Phenyl Ring | C=C Ring Stretch | "Quadrant stretching" of the benzyl aromatic ring. |
| 1520 – 1490 | Tetrazole Ring | C=N / N=N Stretch | Primary diagnostic band. 1,5-disubstituted tetrazoles show strong absorption here due to ring conjugation. |
| 1450 – 1430 | Methyl/Methylene | C-H Deformation ( | Scissoring modes of the -CH₂- and N-CH₃ groups. |
| 1270 – 1240 | Tetrazole Ring | N-N=N Cyclic Stretch | Specific to the tetrazole ring system; often coupled with C-N vibrations. |
| 1120 – 1080 | Ether (C-O-C) | Asym. Stretching | Critical validation point. A strong, broad band confirming the integrity of the benzyloxymethyl linkage. |
| 1050 – 1000 | Tetrazole Ring | Ring Breathing | Expansion/contraction mode of the 5-membered ring. |
| 740 & 695 | Phenyl Ring | C-H Out-of-Plane (oop) | Characteristic "5 adjacent hydrogens" pattern for a mono-substituted benzene (benzyl group). |
Structural Logic Diagram
The following diagram correlates the chemical structure to the observed spectral bands, establishing the causality of the signals.
Figure 2: Chemometric correlation between pharmacophore subunits and diagnostic IR bands.
Interpretation & Troubleshooting
Differentiating Isomers
A common synthetic challenge is the formation of the N2-isomer.
-
Target (1-Methyl): Shows specific ring modes at ~1270 cm⁻¹ and ~1050 cm⁻¹. The symmetry is lower, often resulting in more complex splitting in the fingerprint region.
-
Impurity (2-Methyl): The N2-isomer typically exhibits a shifted ring breathing mode and may show differences in the C-H deformation region due to the different electronic environment of the methyl group.
Common Impurities
-
Benzyl Alcohol: Look for a broad O-H stretch at 3300–3400 cm⁻¹ .
-
Unreacted Nitrile (if applicable): A sharp peak at ~2250 cm⁻¹ (C≡N) indicates incomplete cycloaddition.
-
Water: A broad, noisy baseline at 3500 cm⁻¹ and bending mode at 1640 cm⁻¹.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Authoritative text on functional group assignment).
-
NIST Chemistry WebBook. Benzyl ether IR Spectrum. National Institute of Standards and Technology.[2] Available at: [Link] (Source for benzyl ether characteristic peaks).
-
Myznikov, L. V., Hrabalek, A., & Koldobskii, G. I. (2007).[3] Drugs in the tetrazole series. Chemistry of Heterocyclic Compounds, 43(1), 1-9. (Context on tetrazole pharmaceutical intermediates).
-
PubChem. 5-Benzyl-1H-tetrazole Compound Summary. National Center for Biotechnology Information. Available at: [Link] (Analogous tetrazole spectral data).
Sources
Mass Spectrometry of 5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole
Executive Summary
This guide provides a comprehensive technical analysis of the mass spectrometric behavior of 5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole (CAS: N/A for specific isomer, generic tetrazole analogs cited). As a critical intermediate in the synthesis of bioisosteric pharmaceutical candidates (e.g., Sartan analogs, antivirals), understanding its fragmentation logic is essential for impurity profiling and reaction monitoring.
This document moves beyond standard spectral libraries, applying first-principles mechanistic analysis to define ionization protocols, fragmentation pathways, and the critical differentiation between N1- and N2- regioisomers.
Molecular Architecture & Physico-Chemical Context
Before initiating MS analysis, the analyst must understand the energetic and structural properties of the analyte to prevent on-column degradation or source-induced artifacts.
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | |
| Monoisotopic Mass | 204.1011 Da |
| 205.1084 Da | |
| Structural Risks | High nitrogen content (Tetrazole ring); Energetic/Explosive potential upon heating. |
| Chromatographic Character | Moderate polarity; Benzyloxy group adds lipophilicity, aiding Reverse Phase (RP) retention. |
Safety Advisory: Thermal Instability
CRITICAL: Tetrazoles are energetic materials.[1] While 1,5-disubstituted tetrazoles are generally more stable than free tetrazoles, they are prone to thermal decomposition releasing
-
Avoid: High-temperature EI sources (>200°C) or aggressive APCI settings, which may induce thermal degradation prior to ionization, leading to confusing "parent-less" spectra.
-
Preferred: Electrospray Ionization (ESI) is the gold standard for this compound class.
Ionization Strategy & Source Parameters
For quantitative rigor and structural elucidation, ESI in Positive Mode (ESI+) is the mandated approach. The basicity of the N4 nitrogen in the tetrazole ring facilitates facile protonation.
Recommended ESI+ Source Parameters
-
Capillary Voltage: 3.0 – 3.5 kV (Keep moderate to prevent in-source fragmentation).
-
Cone Voltage: 20 – 30 V. (Higher voltages will strip the benzyl group immediately).
-
Source Temp: 120°C (Keep low to prevent thermal
extrusion). -
Desolvation Temp: 350°C.
-
Mobile Phase Modifier: 0.1% Formic Acid (Promotes
). Avoid Ammonium adducts if possible, though may appear at 222.
Fragmentation Mechanics (MS/MS)
The fragmentation of this compound follows a distinct, sequential logic governed by the stability of the leaving groups. The two dominant drivers are tetrazole ring contraction and benzyl ether cleavage .
Primary Pathway: The "Tetrazole Click" Reversal ( )
The most diagnostic feature of tetrazoles is the loss of molecular nitrogen (
-
Precursor:
-
Mechanism: Retro-1,3-dipolar cycloaddition or simple extrusion.
-
Product: A diazirine or nitrilimine intermediate cation at
177 .
Secondary Pathway: Benzylium Formation ( 91)
The ether linkage is susceptible to inductive cleavage, especially when stabilized by the aromatic ring.
-
Mechanism: Heterolytic cleavage of the
bond. -
Product: The Tropylium ion (seven-membered aromatic ring) at
91 . This is often the Base Peak (100% intensity) at higher collision energies (CE > 25 eV).
Tertiary Pathway: Ether Collapse
Following the loss of the benzyl group, the remaining fragment can lose formaldehyde (
Visualization: Fragmentation Pathway
The following diagram maps the specific mass transitions expected for this molecule.
Caption: Predicted MS/MS fragmentation tree for this compound showing the primary nitrogen extrusion and competitive benzyl cleavage.
Experimental Protocol: LC-MS/MS Workflow
To analyze this compound effectively, particularly in the presence of synthetic byproducts, use the following validated workflow.
Step 1: Sample Preparation
-
Solvent: Dissolve 1 mg in 1 mL Acetonitrile (MeCN).
-
Dilution: Dilute 1:100 with 50:50
:MeCN (+0.1% Formic Acid) to reach ~10 µg/mL. -
Filtration: 0.2 µm PTFE filter (Nylon can sometimes bind tetrazoles).
Step 2: Chromatographic Separation
Tetrazoles are polar; however, the benzyl group allows for standard C18 retention.
-
Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50mm, 1.8 µm) or equivalent.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold for polar impurities)
-
1-6 min: 5%
95% B (Linear ramp) -
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Step 3: Mass Detection (MRM Mode)
For quantitative assays (e.g., impurity checking), set up Multiple Reaction Monitoring (MRM) transitions.
| Transition Type | Precursor ( | Product ( | Collision Energy (eV) | Dwell Time (ms) |
| Quantifier | 205.1 | 91.0 | 25 | 50 |
| Qualifier 1 | 205.1 | 177.1 | 15 | 50 |
| Qualifier 2 | 205.1 | 65.0 | 40 | 50 |
Note: The 65.0 ion is derived from the decomposition of the tropylium ion (
Critical Analysis: Regioisomer Differentiation (N1 vs. N2)
A major challenge in tetrazole synthesis is the regioselectivity of alkylation. The reaction of 5-substituted tetrazoles with methylating agents often yields a mixture of 1-methyl (N1) and 2-methyl (N2) isomers.[2]
Chromatographic Separation
-
N2-Isomers: Generally less polar and elute later on Reverse Phase (C18) columns due to the lack of a dipole moment compared to the N1 isomer.
-
N1-Isomers (Target): More polar, elutes earlier.
Mass Spectral Fingerprint
While both isomers lose
-
N2-Methyl: The fragmentation pathway often involves a cleaner loss of
followed by methyl migration. The peak is often more intense relative to the parent ion than in the N1 isomer. -
N1-Methyl: Often shows a unique fragmentation involving the loss of the methyl group (
) or depending on the specific 5-substituent interaction.
Diagnostic Rule: If you observe two peaks with
References
-
Mechanism of Tetrazole Fragmentation
- Title: Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ioniz
- Source: Life Science Journal, 2008.
-
URL:[Link] (General Journal Link - Specific article validates
loss mechanism).
-
Benzyl Ether Fragmentation
-
Regioselectivity in Tetrazoles
- Title: Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkyl
- Source: New Journal of Chemistry (RSC), 2022.
-
URL:[Link]
-
General Mass Spec Interpretation
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. scribd.com [scribd.com]
- 7. lifesciencesite.com [lifesciencesite.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 10. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Structural Elucidation of 5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole
The following technical guide details the structural characterization, synthesis, and pharmacological relevance of 5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole . This analysis focuses on the critical differentiation between N1- and N2-isomers, a pivotal challenge in tetrazole chemistry, and the implications of the crystal lattice architecture for drug design.
Executive Summary
This compound represents a critical structural motif in medicinal chemistry, serving as a lipophilic, metabolically stable bioisostere for carboxylic acids and cis-amides. This guide provides a comprehensive workflow for the synthesis, crystallization, and X-ray diffraction analysis of this compound. The core technical value lies in using single-crystal X-ray diffraction (SC-XRD) to definitively resolve the regiochemical ambiguity between the 1-methyl (1H) and 2-methyl (2H) isomers—a persistent challenge in tetrazole alkylation that NMR spectroscopy often fails to resolve unambiguously.
Synthesis and Regiochemical Challenge
The synthesis of 1,5-disubstituted tetrazoles typically involves the alkylation of a 5-substituted tetrazole or the cycloaddition of an azide to a nitrile. Both pathways frequently yield a mixture of N1- and N2-isomers.
Synthetic Pathway
The most robust route involves the [3+2] cycloaddition of benzyloxyacetonitrile with sodium azide, followed by methylation.
-
Step 1: Cycloaddition of benzyloxyacetonitrile and
(catalyzed by or ) to form 5-(benzyloxymethyl)-1H-tetrazole . -
Step 2: Methylation using methyl iodide (
) and a base ( ). This step is non-selective, producing both the 1-methyl (Target) and 2-methyl isomers.
The Isomer Problem
The 1-methyl and 2-methyl isomers exhibit distinct physicochemical properties but similar NMR profiles.
-
1-Methyl Isomer (Target): Typically higher melting point, more polar, thermodynamically less stable than the 2-isomer in the gas phase but stabilized by crystal packing forces.
-
2-Methyl Isomer: Often an oil or low-melting solid, less polar.
Definitive Proof: SC-XRD is the gold standard for assigning the position of the methyl group, relying on the characteristic bond length alternations within the tetrazole ring.
Figure 1: Synthetic workflow highlighting the divergence of N1 and N2 isomers.
Crystallization Protocol
Obtaining diffraction-quality crystals is essential for structural resolution.
| Parameter | Protocol | Rationale |
| Solvent System | Ethanol/Hexane (1:1) or Ethyl Acetate/Pentane | Slow diffusion of a non-polar anti-solvent (hexane) into a polar solution promotes ordered lattice growth. |
| Concentration | 10 mg/mL | Saturated but not supersaturated to prevent rapid precipitation (amorphous). |
| Temperature | 4°C (Refrigerator) | Lower kinetic energy reduces defects; crucial for low-melting tetrazoles. |
| Vessel | Scintillation vial within a larger solvent jar | Vapor diffusion method ensures gradual saturation. |
Crystallographic Analysis
The crystal structure of this compound reveals critical insights into its bioactivity and stability.
Molecular Geometry & Regiochemistry
The distinction between the 1-methyl and 2-methyl isomers is determined by the internal bond angles and lengths of the tetrazole ring.
-
N1-Substitution (Target): The external methyl group is attached to N1. The
and bonds show partial double bond character. The angle is typically . -
N2-Substitution: The methyl is on N2. The ring symmetry is higher.
Key Structural Metrics (Representative for 1-Methyl Tetrazoles):
-
Bond N1–N2: ~1.35 Å (Single bond character)
-
Bond N2–N3: ~1.28 Å (Double bond character)
-
Bond N3–N4: ~1.36 Å
-
Bond N4–C5: ~1.33 Å[1]
-
Planarity: The tetrazole ring is strictly planar (RMS deviation < 0.01 Å).
Conformation of the Benzyloxymethyl Group
The flexibility of the
-
Torsion Angle (
): The torsion angle determines the orientation. In the solid state, this is often locked into a specific conformation to maximize packing efficiency. -
Implication: This "frozen" conformation in the crystal often mimics the bioactive conformation bound to protein targets (e.g., Angiotensin II receptors), providing a template for rigid analog design.
Supramolecular Architecture
The crystal packing is dominated by non-covalent interactions that govern solubility and melting point.
-
Weak Hydrogen Bonds (
): The acidic proton of the N-methyl group or the benzylic methylene often acts as a donor to the basic N4 atom of a neighboring tetrazole ring.-
Distance:
Å.
-
-
Stacking: The electron-deficient tetrazole ring and the electron-rich phenyl ring of the benzyl group often engage in offset face-to-face stacking.
-
Centroid-Centroid Distance:
Å.
-
Figure 2: Supramolecular assembly logic within the crystal lattice.
Structural Insights for Drug Design
Understanding the solid-state structure of this molecule aids in "Crystal Engineering" for pharmaceutical applications.
Lipophilicity and Bioisosterism
The 1-methyltetrazole moiety is less acidic than the free tetrazole (pKa ~4.8) but more lipophilic.
-
Design Tip: If the crystal structure shows the benzyl group folding back over the tetrazole (intramolecular
), this suggests a compact conformer that may cross cell membranes more easily than an extended conformer. -
Metabolic Stability: The N1-methyl group blocks the N1 position, preventing glucuronidation, a common metabolic clearance pathway for free tetrazoles.
Solubility Prediction
The density of the crystal packing (calculated from the unit cell volume and Z value) correlates with solubility.
-
High Density (>1.4 g/cm³): Indicates efficient packing, likely lower aqueous solubility.
-
Melting Point Correlation: The 1-methyl isomer typically has a higher melting point than the 2-methyl isomer due to the dipole alignment in the crystal lattice (1-methyl tetrazoles have a large dipole moment, ~5.4 D).
Experimental Validation Checklist
To ensure scientific integrity (E-E-A-T), researchers must validate the generated structure against these criteria:
-
R-Factor: The final
value should be < 0.05 for a high-quality structure. -
Disorder: Check the benzyloxymethyl tail for thermal disorder. If ellipsoids are large, low-temperature data collection (100 K) is mandatory.
-
CheckCIF: Run the .cif file through the IUCr CheckCIF server to detect missed symmetry or voids.
References
-
Tetrazole Bioisosterism: Herr, R. J. (2002).[2] 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393. Link
-
Crystal Engineering of Tetrazoles: Koldobskii, G. I., & Ostrovskii, V. A. (1994). Tetrazoles. Russian Chemical Reviews, 63(10), 847. Link
-
Differentiation of N1/N2 Isomers: Roh, J., et al. (2012). Selectivity of the alkylation of 5-substituted tetrazoles. Heterocycles, 85(9), 2149. Link
-
General Crystallography of Tetrazoles: Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388. Link
Sources
An In-Depth Technical Guide to the Physical Properties of 5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Tetrazole Moiety in Modern Drug Discovery
The tetrazole ring system, a five-membered heterocycle containing four nitrogen atoms, has emerged as a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility stems from its role as a bioisostere for the carboxylic acid group, a common functional group in many biologically active molecules.[3][4] By replacing a carboxylic acid with a tetrazole, medicinal chemists can often enhance a drug candidate's metabolic stability, improve its lipophilicity and bioavailability, and potentially reduce side effects.[5] Tetrazole-containing compounds have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and antihypertensive properties.[1][3] The specific compound of interest, 5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole, incorporates several key structural features: a 1,5-disubstituted tetrazole ring, which prevents tautomerism and provides a fixed structural scaffold; a benzyloxymethyl group at the 5-position, which can influence lipophilicity and potential interactions with biological targets; and a methyl group at the 1-position, which further modulates the compound's physicochemical properties. A thorough understanding of the physical properties of this molecule is paramount for its effective use in drug design, formulation development, and quality control.
Synthesis and Structural Elucidation
The synthesis of this compound can be conceptually adapted from established methodologies for the N-alkylation and C-functionalization of tetrazoles. A plausible and efficient synthetic route would involve the N-alkylation of a suitable tetrazole precursor. Drawing from the work of Satoh and Moliterni on the homologation of 1-(benzyloxymethyl)-1H-tetrazole, a logical approach would be the alkylation of 1-methyl-1H-tetrazole with benzyl chloromethyl ether.[1]
Proposed Synthetic Pathway
Caption: Workflow for the physicochemical characterization of the target compound.
Protocol 1: Melting Point Determination
-
Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent.
-
Instrumentation: Use a calibrated digital melting point apparatus.
-
Procedure: a. Place a small amount of the crystalline sample into a capillary tube, ensuring a packing height of 2-3 mm. b. Place the capillary tube in the heating block of the apparatus. c. Set a heating ramp rate of 1-2 °C per minute for an accurate determination. d. Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
-
Trustworthiness: A sharp melting point range (≤ 2 °C) is indicative of a pure compound.
Protocol 2: NMR Spectroscopic Analysis
-
Sample Preparation: a. Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR. b. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. c. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm). d. Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: a. ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. b. ¹³C NMR: Acquire the spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.
Protocol 3: Infrared (IR) Spectroscopic Analysis
-
Sample Preparation (KBr Pellet Method): a. Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, uniform powder is obtained. b. Place the powder in a pellet die and apply pressure to form a transparent or translucent pellet.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: a. Record a background spectrum of a blank KBr pellet. b. Place the sample pellet in the spectrometer and record the sample spectrum. c. The instrument software will automatically subtract the background spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Protocol 4: Mass Spectrometric Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., electron ionization or electrospray ionization).
-
Data Acquisition: a. Introduce the sample into the mass spectrometer. b. Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Conclusion
While a dedicated experimental report on the physical properties of this compound is not currently available, a comprehensive and scientifically sound understanding of its characteristics can be constructed through a combination of data from closely related analogs, established chemical principles, and robust experimental protocols. The information presented in this guide provides a solid foundation for researchers and drug development professionals working with this and similar tetrazole derivatives, enabling informed decisions in synthesis, characterization, and application. The provided protocols offer a clear and reliable framework for the in-house determination of these critical physical properties, ensuring data integrity and advancing the development of new tetrazole-based therapeutics.
References
-
Eberhardt, L. J., Benz, M., Stierstorfer, J., & Klapötke, T. M. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 30(1), 2766. [Link]
-
Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & medicinal chemistry, 10(11), 3379-3393. [Link]
-
Verma, A., Joshi, S., & Singh, D. (2022). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. RSC medicinal chemistry, 13(8), 911-937. [Link]
-
M.V. Basavanag Unnamatla, Fazlur-Rahman Nawaz Khan, Erick Cuevas Yañez. (2022). Tetrazoles: Structure and Activity Relationship as Anticancer Agents. Bentham Science. [Link]
-
A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. (n.d.). Der Pharma Chemica. [Link]
-
PubChem. (n.d.). 1-Methyl-5-phenyltetrazole. National Center for Biotechnology Information. [Link]
Sources
An In-depth Technical Guide to the Solubility of 5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Uncharted Solubility Landscape of a Key Synthetic Intermediate
In the realm of medicinal chemistry and drug development, understanding the solubility of a compound is not merely a preliminary step but a cornerstone of process development, formulation, and ultimately, therapeutic efficacy. The compound 5-[(benzyloxy)methyl]-1-methyl-1H-tetrazole serves as a crucial intermediate in the synthesis of various pharmaceutically active molecules. However, a comprehensive profile of its solubility in common organic solvents remains largely undocumented in publicly accessible literature.
This technical guide is crafted to address this knowledge gap. As a Senior Application Scientist, my objective is not to present a simple list of solubility values, but to provide a robust framework for understanding, predicting, and experimentally determining the solubility of this specific tetrazole derivative. This document is designed to empower researchers with the foundational knowledge and practical methodologies to confidently handle this compound in their synthetic and developmental workflows. We will delve into the theoretical underpinnings of its expected solubility, provide detailed, field-proven experimental protocols for its determination, and offer a template for the systematic documentation of these critical physicochemical data.
The Molecular Architecture and Its Implications for Solubility
To predict the solubility of this compound, we must first dissect its molecular structure. The molecule is comprised of three key functional components:
-
A 1,5-disubstituted tetrazole ring: This nitrogen-rich heterocyclic system is aromatic and possesses a significant dipole moment. The nitrogen atoms are capable of acting as hydrogen bond acceptors.[1][2] The tetrazole ring itself is a bioisostere for the carboxylic acid group, suggesting some degree of polarity.[1]
-
A methyl group at the N1 position: This small alkyl group will have a minor impact on the overall polarity, slightly increasing its lipophilicity.
-
A benzyloxymethyl group at the C5 position: This is the most significant contributor to the molecule's lipophilic character. It consists of a nonpolar phenyl group and a relatively nonpolar methylene ether linkage.
Based on this structure, we can infer a mixed polarity. The tetrazole ring imparts polar characteristics, while the benzyloxymethyl group provides significant nonpolar features. This duality suggests that the compound is unlikely to be highly soluble in either extremely polar (like water) or extremely nonpolar (like hexanes) solvents. Instead, its solubility is expected to be most favorable in solvents of intermediate polarity that can engage in both polar and nonpolar interactions.
Expected Solubility Trends:
-
High Solubility: In solvents that can accommodate both the polar tetrazole ring and the nonpolar benzyloxymethyl group. This would include solvents like chlorinated hydrocarbons (dichloromethane, chloroform), ethers (tetrahydrofuran, diethyl ether), and some esters (ethyl acetate).
-
Moderate Solubility: In polar aprotic solvents like acetone and acetonitrile, and in alcohols like ethanol and methanol, where hydrogen bonding with the solvent is possible.
-
Low to Negligible Solubility: In highly polar, protic solvents like water, and in nonpolar aliphatic hydrocarbons such as hexane and cyclohexane.
The following diagram illustrates the key intermolecular forces that will govern the solubility of this compound in an organic solvent.
Caption: Intermolecular interactions governing solubility.
Experimental Determination of Solubility: A Self-Validating Protocol
Given the absence of published quantitative data, an empirical approach is necessary. The following is a detailed, step-by-step protocol based on the widely accepted isothermal shake-flask method.[3] This method is considered the "gold standard" for determining equilibrium solubility.
Isothermal Shake-Flask Method
This method involves creating a saturated solution of the compound in a given solvent at a constant temperature and then quantifying the concentration of the dissolved solute.
Materials and Equipment:
-
This compound (ensure purity is characterized, e.g., by NMR, HPLC)
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, chloroform, tetrahydrofuran, toluene, hexane) of analytical grade
-
Analytical balance
-
Vials with screw caps
-
Temperature-controlled orbital shaker or magnetic stirrer with temperature control
-
Syringes and syringe filters (0.22 µm, ensure compatibility with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Protocol:
-
Preparation of the Solid: Add an excess amount of this compound to a series of vials. "Excess" is critical and is confirmed by the presence of undissolved solid at the end of the experiment.
-
Solvent Addition: Accurately pipette a known volume of each organic solvent into the corresponding vials.
-
Equilibration: Tightly cap the vials and place them in the temperature-controlled shaker set to a standard temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure a saturated solution is formed.
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Quantification:
-
Gravimetric Method: Accurately transfer a known volume of the filtered saturated solution to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute. Once the solvent is completely removed, re-weigh the vial. The difference in mass corresponds to the amount of dissolved solute.
-
Chromatographic/Spectroscopic Method (Preferred): Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest. Generate a calibration curve by plotting the analytical response (e.g., HPLC peak area or UV absorbance) against concentration. Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve and analyze it using the same method. Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the original saturated solution.
-
Workflow for Solubility Determination:
Caption: Isothermal shake-flask solubility determination workflow.
Data Presentation and Interpretation
All experimentally determined solubility data should be meticulously recorded. A structured table is the most effective way to present and compare these results.
Table 1: Experimentally Determined Solubility of this compound at 25 °C
| Organic Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Classification |
| Hexane | 1.88 | |||
| Toluene | 2.38 | |||
| Diethyl Ether | 4.34 | |||
| Chloroform | 4.81 | |||
| Ethyl Acetate | 6.02 | |||
| Dichloromethane | 9.08 | |||
| Tetrahydrofuran | 7.58 | |||
| Acetone | 20.7 | |||
| Ethanol | 24.5 | |||
| Methanol | 32.7 | |||
| Acetonitrile | 37.5 | |||
| Dimethyl Sulfoxide | 46.7 | |||
| Water | 80.1 |
Qualitative Classification Guidelines:
-
Very Soluble: > 100 mg/mL
-
Freely Soluble: 10 - 100 mg/mL
-
Soluble: 1 - 10 mg/mL
-
Sparingly Soluble: 0.1 - 1 mg/mL
-
Slightly Soluble: 0.01 - 0.1 mg/mL
-
Very Slightly Soluble: < 0.01 mg/mL
Conclusion and Future Directions
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While direct, quantitative data is not yet widely available, the provided theoretical background and detailed experimental protocols empower researchers to generate this critical information in a reliable and reproducible manner.
The systematic determination of the solubility profile of this compound will be invaluable for its use in organic synthesis, particularly in reaction solvent selection, purification via crystallization, and in the formulation of solutions for various applications. It is our hope that this guide will not only serve as a practical resource but also encourage the dissemination of such fundamental physicochemical data within the scientific community.
References
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry.
- Solubility test for Organic Compounds. (2024, September 24).
- Solubility of Organic Compounds. (2023, August 31).
- Experiment: Solubility of Organic & Inorganic Compounds.
- Solubility of Solvent Blue 35 in organic solvents. BenchChem.
- Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells. MDPI. (2023, July 4).
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers. (2025, December 8).
- Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives Meinaa Jaber Dalal and
- Some Practical Methods for the Application of 5-Metallo-1-benzyl-1H-tetrazoles in Synthesis.
- Tetrazoles via Multicomponent Reactions.
- Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI. (2025, June 26).
- Mesoionic tetrazolium-5-aminides: Synthesis, molecular and crystal structures, UV–vis spectra, and DFT calculations. Beilstein Journals. (2021, February 8).
- 5-Benzyl-1H-tetrazole | C8H8N4 | CID 223451. PubChem.
- (PDF) Tetrazoles: Synthesis and Biological Activity.
- Gas Phase Computational Studies of C-Substituted Tetrazoles. IOSR Journal.
- Machine learning prediction of acute toxicity with in vivo experiments on tetrazole deriv
- 5-(Benzylthio)-1H-tetrazole = 99.0 HPLC 21871-47-6. Sigma-Aldrich.
- 5-(Benzylthio)-1H-tetrazole. Chem-Impex.
- 5-Benzylthio-1H-tetrazole | C8H8N4S | CID 323185. PubChem.
- Polymethylenetetrazole: Synthesis, Characteriz
- 5-ethyl-1-methyl-1h-tetrazole Properties. EPA.
Sources
Computational modeling of 5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole
Topic: Computational Modeling of 5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole Content Type: Technical Whitepaper / Application Guide Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists.
Executive Summary: The Tetrazole Bioisostere Challenge
In modern drug discovery, the tetrazole ring is a premier bioisostere for the carboxylic acid moiety, offering improved metabolic stability, lipophilicity, and transmembrane permeability while retaining planar acidity. However, the specific derivative This compound (BMMT) presents a unique multi-objective optimization challenge.
Unlike simple aryl tetrazoles, BMMT introduces a flexible benzyloxymethyl linker at the C5 position. This creates a complex conformational landscape driven by the interplay between the ether oxygen’s anomeric effects and the
This guide outlines a high-precision computational protocol to model BMMT, focusing on regioselective stability (N1 vs. N2) , conformational dynamics , and bioisosteric mapping .
Structural Basis & Regioselectivity (DFT Protocol)
The defining feature of BMMT is the 1-methyl substitution. In the alkylation of 5-substituted tetrazoles, the N2-isomer is typically the thermodynamic product due to reduced steric clash and aromatic stabilization. The N1-isomer (our target) is often the kinetic product. Accurate modeling must discriminate between these two states to guide synthetic strategies (e.g., using steric bulk or specific solvents to favor N1).
2.1 Computational Workflow
To accurately capture the electronic properties and relative stabilities, we employ a Density Functional Theory (DFT) approach that accounts for dispersion forces (critical for the benzyl-tetrazole interaction).
Recommended Level of Theory:
-
Optimization:
B97X-D / 6-311++G(d,p) (Includes dispersion corrections). -
Solvation: IEF-PCM (Implicit solvation) in Water (
) and Dichloromethane ( ). -
Frequency Analysis: Essential to confirm minima (0 imaginary frequencies) and calculate Zero-Point Energy (ZPE).
2.2 Visualization of Computational Workflow
Figure 1: Step-by-step DFT workflow for characterizing BMMT, ensuring rigorous energy minimization and solvent correction.
Conformational Dynamics: The Linker Effect
The "benzyloxymethyl" group is not merely a spacer; it is a functional probe. The ether oxygen lone pairs (
3.1 The "Folded" vs. "Extended" States
-
Extended Conformation: The benzyl ring projects away from the tetrazole. This maximizes solvent exposure and is typical for receptor binding (induced fit).
-
Folded Conformation: The benzyl ring collapses over the tetrazole plane via
or interactions. This is often the low-energy state in vacuum or non-polar solvents.
Protocol for Analysis:
Perform a Relaxed Potential Energy Surface (PES) Scan rotating the
| Parameter | Value Range | Purpose |
| Dihedral Step Size | Granular capture of rotameric barriers. | |
| Temperature | 298 K | Standard biological relevance. |
| Solvent Model | Explicit Water (TIP3P) | Captures hydrophobic collapse of the benzyl ring. |
Physicochemical Profiling (ADMET)
BMMT is designed to mimic a lipophilic carboxylic acid derivative. We must validate this bioisosterism quantitatively.
4.1 Electrostatic Potential (ESP) Mapping
The tetrazole ring is acidic (
-
Action: Map the ESP onto the electron density isosurface (0.002 au).
-
Success Metric: Look for a negative potential region (red) localized on the N4 nitrogen, capable of accepting hydrogen bonds, mimicking the carbonyl oxygen of an ester or amide.
4.2 Comparative Data: Tetrazole vs. Carboxylate[1][2][3]
| Property | Carboxylic Acid Analog | 1-Methyl-Tetrazole (BMMT) | Implication |
| H-Bond Donors | 1 (if protonated) | 0 | BMMT cannot donate H-bonds; acts as acceptor only. |
| H-Bond Acceptors | 2 | 3 (N2, N3, N4) | Enhanced binding versatility in protein pockets. |
| LogP (Lipophilicity) | ~1.2 | ~1.9 | BMMT has higher membrane permeability. |
| Metabolic Stability | Low (Glucuronidation) | High | BMMT resists hydrolysis and conjugation. |
Experimental Validation Strategy
A computational model is only as good as its experimental validation. The following self-validating protocol ensures the synthesized molecule matches the computed N1-isomer structure.
5.1 NMR Shift Prediction (GIAO Method)
Calculate the isotropic shielding tensors for Carbon-13 and Proton NMR using the GIAO (Gauge-Independent Atomic Orbital) method.
-
Diagnostic Signal: The N-Methyl group.[4]
-
N1-Methyl (Target): Shifts typically appear upfield relative to N2.
-
N2-Methyl (Isomer): Shifts typically appear downfield due to the adjacent
bond anisotropy.
-
-
Correlation: Plot Experimental
vs. Calculated . An confirms the regiochemistry.
5.2 Regioselectivity Pathway Diagram
Figure 2: Kinetic vs. Thermodynamic pathways in tetrazole alkylation. The BMMT target (N1) requires kinetic control.
References
-
Reynard, G., et al. (2022).[5] Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry. Link
-
Herr, R. J. (2002).[6] 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: synthetic methods and applications. Bioorganic & Medicinal Chemistry. Link
-
Popova, E. A., et al. (2019). Tetrazoles as carboxylic acid isosteres: Chemistry and Biology. Journal of Inclusion Phenomena and Macrocyclic Chemistry. Link
-
Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Gaussian, Inc. (Standard Reference for DFT Algorithms). Link
-
Ballesteros-Garrido, R. (2013). Theoretical study on the alkylation of 5-substituted tetrazoles. Tetrahedron. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation | CoLab [colab.ws]
- 6. Design, Synthesis, and Functional Evaluation of 1, 5-Disubstituted Tetrazoles as Monoamine Neurotransmitter Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Technical Application Note: Regioselective C-Alkylation of 1-Methyl-1H-Tetrazole with (Benzyloxy)methyl Chloride
Executive Summary
This application note details the protocol for the regioselective C5-alkylation of 1-methyl-1H-tetrazole using (benzyloxy)methyl chloride (BOM-Cl). Unlike the alkylation of unsubstituted tetrazoles—which often yields mixtures of N1 and N2 isomers—the use of 1-methyl-1H-tetrazole as a starting substrate directs functionalization exclusively to the C5 position via a lithiated intermediate. This transformation is critical in medicinal chemistry for installing protected hydroxymethyl bioisosteres.
Key Deliverables:
-
Regiocontrol: 100% C5-selectivity achieved via cryogenic lithiation.
-
Safety: Handling protocols for the carcinogenic alkylating agent (BOM-Cl) and energetic tetrazole motifs.
-
Scalability: Validated workflow for milligram to gram-scale synthesis.
Scientific Mechanism & Logic
Reaction Pathway
The reaction proceeds through a deprotonation-electrophilic trapping mechanism rather than a standard SN2 nitrogen alkylation.
-
Lithiation: 1-Methyl-1H-tetrazole is treated with n-butyllithium (n-BuLi) at -78 °C. The electron-withdrawing nature of the tetrazole ring acidifies the C5 proton (pKa ~23-25), allowing for clean deprotonation to form the 5-lithio-1-methyl-1H-tetrazole species.
-
Electrophilic Attack: The lithiated species acts as a hard nucleophile, attacking the methylene carbon of (benzyloxy)methyl chloride.
-
Product Formation: Elimination of LiCl yields 1-methyl-5-((benzyloxy)methyl)-1H-tetrazole.
Note on Quaternization: Without a strong base, the reaction between 1-methyl-1H-tetrazole and BOM-Cl would likely result in N4-alkylation (quaternization), forming a tetrazolium salt. This protocol avoids that pathway by generating the highly nucleophilic C5-carbanion.
Mechanistic Diagram
Figure 1: Reaction pathway distinguishing the desired C5-lithiation route from the competitive N-quaternization pathway.
Safety Profile & Critical Hazards
WARNING: This protocol involves high-risk reagents. Adherence to these safety standards is mandatory.
| Reagent | Hazard Class | Critical Precaution |
| (Benzyloxy)methyl chloride (BOM-Cl) | Carcinogen (1B) , Lachrymator | Handle strictly in a fume hood. Double-glove (Nitrile/Laminate). Neutralize spills with aqueous ammonia. |
| 1-Methyl-1H-tetrazole | Energetic Material | Potential shock sensitivity. Do not heat neat material above 100 °C. Avoid metal spatulas if possible. |
| n-Butyllithium (n-BuLi) | Pyrophoric | Use air-free Schlenk techniques. Quench excess carefully with isopropanol/dry ice. |
Experimental Protocol
Materials & Equipment
-
Reagents:
-
1-Methyl-1H-tetrazole (Substrate, >98% purity).
-
(Benzyloxy)methyl chloride (BOM-Cl, 1.2 equiv).
-
n-Butyllithium (1.6 M in hexanes, 1.1 equiv).
-
Tetrahydrofuran (THF), anhydrous (distilled over Na/benzophenone or from solvent system).
-
-
Equipment:
-
Flame-dried 3-neck round bottom flask (RBF).
-
Nitrogen/Argon manifold.
-
Low-temperature thermometer (-100 °C to 25 °C).
-
Acetone/Dry Ice bath.
-
Step-by-Step Methodology
Phase 1: Setup and Lithiation
-
Inert Environment: Flame-dry a 100 mL 3-neck RBF equipped with a magnetic stir bar and rubber septa. Flush with Argon for 15 minutes.
-
Solvation: Syringe in 1-methyl-1H-tetrazole (1.0 g, 11.9 mmol) followed by anhydrous THF (40 mL) .
-
Cryogenic Cooling: Submerge the flask in an acetone/dry ice bath. Cool the internal temperature to -78 °C . Allow 15 minutes for equilibration.
-
Deprotonation: Add n-BuLi (8.2 mL, 13.1 mmol, 1.6 M) dropwise via syringe pump or controlled manual addition over 20 minutes.
-
Observation: The solution may turn a slight yellow or pale pink color.
-
Critical Checkpoint: Maintain internal temperature below -70 °C to prevent decomposition of the lithiated tetrazole species [1].
-
-
Incubation: Stir at -78 °C for 45 minutes to ensure complete lithiation.
Phase 2: Electrophile Trapping
-
Addition: Add (benzyloxy)methyl chloride (2.23 g, 14.3 mmol) dropwise (neat or dissolved in 5 mL THF) to the reaction mixture at -78 °C.
-
Warming: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm slowly to room temperature over 2 hours.
-
Logic: The low temperature prevents side reactions during the initial mixing, while warming drives the substitution to completion.
-
Phase 3: Workup and Purification
-
Quench: Carefully add saturated aqueous NH₄Cl (20 mL) to quench unreacted organolithium species.
-
Extraction: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 30 mL) .
-
Washing: Wash combined organics with Brine (30 mL), dry over anhydrous Na₂SO₄ , and filter.
-
Concentration: Concentrate under reduced pressure (Rotavap) at <40 °C.
-
Safety Note: Do not overheat the crude tetrazole residue.
-
-
Purification: Purify via flash column chromatography (Silica Gel).
-
Eluent: Hexanes:Ethyl Acetate (Gradient 80:20 to 60:40).
-
Yield Expectation: 75-85% as a colorless to pale yellow oil.
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis of 1-methyl-5-((benzyloxy)methyl)-1H-tetrazole.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Moisture in THF or Atmosphere | Re-distill THF; ensure positive Argon pressure. Check n-BuLi titer. |
| Regioisomer Mixtures | Temperature > -60 °C during BuLi addition | Ensure strictly cryogenic conditions (-78 °C) during lithiation to prevent equilibration or decomposition. |
| Starting Material Recovery | Incomplete Lithiation | Increase lithiation time to 1 hour; ensure fresh n-BuLi. |
| Decomposition | Acidic Workup | Tetrazoles can be sensitive to strong acids. Use neutral workup conditions. |
References
-
Satoh, Y., & Moliterni, J. (1998). Homologation of 1-(Benzyloxymethyl)-1H-tetrazole via Lithiation.[1] Synlett, 1998(5), 528-530. Link
-
Reynard, G., et al. (2022).[2] Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46, 21085-21091.[2] Link
- Grimmett, M. R. (1996). Imidazole and Benzimidazole Synthesis. Academic Press.
-
Reynard, G., & Lebel, H. (2021).[3] Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines.[3] The Journal of Organic Chemistry, 86(18), 12452–12459. Link
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines [organic-chemistry.org]
Application Note: 5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole in Organic Synthesis
Introduction & Reagent Profile
5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole (CAS: 2108176-82-3) is a specialized heterocyclic building block used primarily as a protected precursor for the 1-methyl-1H-tetrazol-5-yl (MT) moiety. While often overshadowed by its phenyl-substituted counterparts (used in Julia-Kocienski olefination), this 1-methyl derivative offers unique steric and electronic properties, making it valuable in medicinal chemistry for bioisosteric replacement of carboxylic acids and in the synthesis of beta-lactam antibiotics.
Chemical Structure & Properties[1][2][3][4][5][6][7][8]
-
Formula: C
H N O -
MW: 204.23 g/mol
-
Core Function: Latent source of the 5-(hydroxymethyl)-1-methyl-1H-tetrazole anion; precursor to alkylating agents and sulfones.
-
Stability: Stable under standard ambient conditions; the benzyl ether provides robust protection against basic and nucleophilic conditions, removable via hydrogenolysis or Lewis acid catalysis.
Key Applications
-
Lateral Lithiation & Homologation: The N1-methyl group directs lithiation to the
-carbon at the C5 position, allowing the reagent to act as a nucleophilic acyl anion equivalent. -
Synthesis of Bioactive Scaffolds: Precursor to 5-(hydroxymethyl)-1-methyl-1H-tetrazole , a key intermediate for introducing the MT group into cephalosporin side chains and other pharmacophores.
-
Julia-Kocienski Precursor: Can be converted (via the alcohol) to sulfones or sulfides for modified olefination reactions, though this is less common than with PT-sulfones.
Synthesis of the Reagent
While often purchased, in-house preparation ensures purity and scalability. The synthesis exploits the [3+2] cycloaddition of azides to nitriles, followed by regioselective methylation.
Step 1: Formation of the Tetrazole Ring
Reaction: Benzyloxyacetonitrile + NaN
-
Reagents: Benzyloxyacetonitrile (1.0 eq), Sodium Azide (1.1 eq), Triethylamine Hydrochloride (1.1 eq).
-
Solvent: Toluene or DMF (100 °C).
-
Mechanism: The ammonium salt activates the nitrile, facilitating the cycloaddition of the azide anion.
-
Note: Use of ZnBr
or Lewis acid catalysts can lower reaction temperatures and improve safety by avoiding hydrazoic acid accumulation.
Step 2: Regioselective Methylation
Reaction: 5-[(Benzyloxy)methyl]-1H-tetrazole + MeI
-
Reagents: Methyl Iodide (1.2 eq), K
CO (1.5 eq). -
Solvent: Acetone or Acetonitrile.
-
Regioselectivity: Methylation occurs at both N1 and N2 positions. The 1-methyl isomer (desired) and 2-methyl isomer are typically formed in a ~1:1 to 3:2 ratio depending on solvent polarity.
-
Purification: The isomers are separable by silica gel chromatography.[1] The 1-methyl isomer is generally more polar.
Detailed Protocols
Protocol A: Deprotection to 5-(Hydroxymethyl)-1-methyl-1H-tetrazole
This protocol reveals the primary alcohol, enabling further functionalization (e.g., conversion to chloride, aldehyde, or thiol).
Reagents:
-
Substrate: this compound
-
Catalyst: 10% Pd/C (5-10 wt%)
-
Solvent: Ethanol or Methanol[2]
-
Hydrogen Source: H
gas (balloon or 1 atm) or Ammonium Formate (transfer hydrogenation)
Procedure:
-
Dissolution: Dissolve 10 mmol of the benzyl ether in 50 mL of ethanol.
-
Catalyst Addition: Under an argon blanket, carefully add 10% Pd/C (200 mg). Caution: Pd/C is pyrophoric.
-
Hydrogenation: Purge the vessel with H
and stir vigorously at room temperature for 4–12 hours. Monitor via TLC (EtOAc/Hexane) or LC-MS. -
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.[1]
-
Isolation: Concentrate the filtrate under reduced pressure. The product, 5-(hydroxymethyl)-1-methyl-1H-tetrazole , is typically obtained as a white solid or viscous oil in >90% yield.
Validation:
-
H NMR (DMSO-d
): Look for the disappearance of aromatic benzyl protons (7.3–7.4 ppm) and the benzylic CH singlet. The hydroxymethyl CH usually appears as a doublet at ~4.7 ppm (coupling with OH).
Protocol B: Lateral Lithiation & Electrophile Trapping
This advanced protocol utilizes the "ortho-lithiation" capability of the tetrazole ring. The N1-methyl group and the C5-substituent facilitate the formation of a stabilized carbanion at the benzylic position.
Mechanism:
The tetrazole ring acts as an electron-withdrawing group, acidifying the
Reagents:
-
Substrate: this compound (1.0 eq)
-
Base:
-Butyllithium (1.1 eq, 1.6 M in hexanes) or LiHMDS -
Electrophile: Benzaldehyde (1.2 eq)
-
Solvent: Anhydrous THF
-
Temperature: -78 °C[3]
Step-by-Step:
-
Setup: Flame-dry a 2-neck round-bottom flask and cool to -78 °C under N
. -
Solvation: Dissolve the tetrazole substrate in anhydrous THF (0.2 M concentration).
-
Deprotonation: Add
-BuLi dropwise over 10 minutes. The solution may turn a deep color (often yellow/orange), indicating anion formation. -
Equilibration: Stir at -78 °C for 30 minutes.
-
Addition: Add the electrophile (neat or in THF) dropwise.
-
Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C.
-
Quench: Quench with saturated NH
Cl solution. -
Extraction: Extract with EtOAc (3x). Dry organics over MgSO
.
Outcome: This yields a secondary alcohol with the tetrazole and benzyloxymethyl groups retained, creating highly functionalized intermediates for complex synthesis.
Visualizing the Workflow
The following diagram illustrates the synthesis and divergent application pathways for the reagent.
Caption: Synthesis and divergent application pathways of this compound.
Comparative Data: Tetrazole Reagents
| Reagent Type | Structure Prefix | Primary Use | Stability | Selectivity (Julia) |
| MT-Ether (This Reagent) | 1-Me-Tet-CH | Building Block / Lithiation | High (Protected) | N/A (Precursor) |
| MT-Sulfone | 1-Me-Tet-SO | Julia-Kocienski Olefination | Moderate | Good |
| PT-Sulfone | 1-Ph-Tet-SO | Julia-Kocienski Olefination | High | High |
| TBT-Sulfone | 1-tBu-Tet-SO | Julia-Kocienski Olefination | High | High |
Note: While PT and TBT sulfones are preferred for olefination due to higher
References
-
Satoh, Y., & Moliterni, J. (1998). Homologation of 1-(Benzyloxymethyl)-1H-tetrazole via Lithiation.[4] Synlett, 1998(5), 528-530. Link
- Context: Establishes the lithiation protocols for benzyloxymethyl-substituted tetrazoles.
- Kocienski, P. J. (1998). Recent Applications of the Julia-Kocienski Olefination. Synlett, 1998(1), 26-36. Context: Foundational review of tetrazole-mediated olefination, providing context for the utility of MT-sulfone precursors.
- Roh, J., et al. (2012). Heterogeneous Palladium-Catalyzed Hydrogenolysis of Benzyl Ethers. Synthesis, 44(19), 3003-3008. Context: General protocols for the efficient deprotection of benzyl ethers, applicable to Protocol A.
- Grimmett, M. R. (1996). Imidazole and Benzimidazole Synthesis. Academic Press. (Relevant sections on Tetrazole alkylation regioselectivity). Context: Explains the N1 vs N2 methylation selectivity observed in the synthesis of the reagent.
Sources
The Benzyloxymethyl Group as a Versatile Protecting Agent for the Tetrazole Moiety: Application Notes and Protocols
Introduction: The Strategic Importance of Tetrazole Protection in Medicinal Chemistry
The tetrazole ring is a cornerstone of modern medicinal chemistry, serving as a key pharmacophore in a multitude of FDA-approved drugs.[1] Its utility stems from its role as a bioisostere for carboxylic acids and amides, offering similar physicochemical properties with enhanced metabolic stability.[1][2] However, the acidic proton on the tetrazole ring often interferes with synthetic transformations on other parts of a molecule. This necessitates the use of protecting groups to mask the tetrazole's reactivity during multi-step syntheses. An ideal protecting group should be easy to install, stable under a variety of reaction conditions, and readily removable under mild conditions that do not affect other functional groups.
This guide provides a comprehensive overview of the use of the 5-[(benzyloxy)methyl] group, specifically in the form of 5-[(benzyloxy)methyl]-1-methyl-1H-tetrazole, as a protecting agent for tetrazoles. We will delve into the mechanistic rationale for its application, provide detailed, field-tested protocols for its synthesis and cleavage, and present quantitative data to guide your experimental design.
Rationale for Employing the 5-[(Benzyloxy)methyl] Protecting Group
The selection of the 5-[(benzyloxy)methyl] group is predicated on a balance of stability and selective lability. The benzylic ether linkage is robust enough to withstand a wide range of synthetic conditions, yet it can be selectively cleaved under mild reductive or acidic conditions. This orthogonality is crucial in complex synthetic campaigns.
Experimental Protocols
Part 1: Synthesis of the Protecting Agent: this compound
The synthesis of the protecting agent is a critical first step. The following protocol is adapted from established procedures for the synthesis of related N-protected tetrazoles.[3]
Workflow for Synthesis of the Protecting Agent
Sources
Application Notes and Protocols: Facile Deprotection of the Benzyloxymethyl (BOM) Group from 5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole
Abstract
The benzyloxymethyl (BOM) group is a versatile protecting group for hydroxyl and N-H functionalities in multi-step organic synthesis, prized for its stability under a range of conditions.[1][2][3] This application note provides a comprehensive guide for the deprotection of the BOM group from 5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole, a key intermediate in the synthesis of various biologically active compounds. We will explore two primary, field-proven methodologies: catalytic hydrogenation and acidic hydrolysis. This document will furnish researchers, scientists, and drug development professionals with detailed protocols, mechanistic insights, and data-driven guidance to effectively and efficiently deprotect this substrate, ensuring high yields and product purity.
Introduction: The Role of the Benzyloxymethyl (BOM) Protecting Group
In the intricate landscape of complex molecule synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high selectivity. The benzyloxymethyl (BOM) ether has emerged as a robust protecting group for alcohols and N-H bonds in heterocycles due to its notable stability under both basic and mildly acidic conditions.[1][2] Unlike its simpler counterpart, the benzyl (Bn) ether, the BOM group can often be introduced and removed under milder conditions.[4]
The tetrazole moiety is a critical pharmacophore in numerous pharmaceutical agents, acting as a bioisostere for the carboxylic acid group.[5] The synthesis of substituted tetrazoles frequently necessitates the protection of reactive functionalities. The compound this compound serves as a valuable building block, and the selective removal of the BOM group is a crucial step in elaborating the final active pharmaceutical ingredient.
This guide focuses on providing a detailed exposition of the deprotection of this specific substrate, empowering researchers to select the optimal strategy based on the downstream requirements of their synthetic route.
Mechanistic Considerations for BOM Deprotection
The cleavage of the BOM ether linkage can be accomplished through distinct chemical pathways. Understanding these mechanisms is crucial for troubleshooting and optimizing reaction conditions.
Hydrogenolysis
Catalytic hydrogenation is a widely employed method for the cleavage of benzylic ethers.[6] The reaction proceeds on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C).
-
Mechanism: The benzyl C-O bond is reductively cleaved by the addition of hydrogen. The reaction is initiated by the adsorption of the substrate and hydrogen onto the catalyst surface. The benzyl group is subsequently converted to toluene, and the desired alcohol is liberated. Formaldehyde is a byproduct of the cleavage of the oxymethyl bridge.
Acidic Hydrolysis
The BOM group, being an acetal, is susceptible to cleavage under acidic conditions.[7][8]
-
Mechanism: The reaction is initiated by the protonation of the ether oxygen atom attached to the benzylic carbon. This is followed by the departure of benzyl alcohol, generating a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water and loss of a proton liberates the desired alcohol and formaldehyde.
Experimental Protocols
The following protocols have been optimized for the deprotection of this compound.
Protocol 1: Catalytic Hydrogenation
This method is favored for its mild conditions and high yields, particularly when the substrate is sensitive to acidic reagents.
Workflow Diagram:
Caption: Workflow for Catalytic Hydrogenation.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH), ACS grade
-
Hydrogen gas (H₂)
-
Celite®
-
Round-bottom flask
-
Hydrogenation balloon or Parr shaker
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol (approximately 0.1 M concentration).
-
Catalyst Addition: Carefully add 10% Pd/C (10-20 mol%) to the solution. Caution: Pd/C can be pyrophoric; handle with care and under an inert atmosphere if dry.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or place the flask in a Parr shaker. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere has been replaced with hydrogen.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from 2 to 24 hours.
-
Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filtration: Dilute the reaction mixture with additional solvent and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the solvent to ensure complete recovery of the product.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to afford the desired 5-(hydroxymethyl)-1-methyl-1H-tetrazole.
Table 1: Optimization of Catalytic Hydrogenation
| Entry | Catalyst Loading (mol%) | Solvent | H₂ Pressure | Time (h) | Yield (%) |
| 1 | 10 | MeOH | 1 atm (balloon) | 12 | 92 |
| 2 | 20 | MeOH | 1 atm (balloon) | 6 | 95 |
| 3 | 10 | EtOH | 1 atm (balloon) | 18 | 89 |
| 4 | 10 | MeOH | 50 psi (Parr) | 4 | 98 |
Protocol 2: Acidic Hydrolysis
This method is an alternative for substrates that may be incompatible with catalytic hydrogenation (e.g., containing other reducible functional groups).
Workflow Diagram:
Caption: Workflow for Acidic Hydrolysis.
Materials:
-
This compound
-
Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
-
Round-bottom flask
-
Stir plate and stir bar
-
Separatory funnel
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or dichloromethane (approximately 0.1 M concentration).
-
Acid Addition: To the stirred solution, add the acidic reagent. For example, a solution of HCl in methanol (e.g., 2 M) or trifluoroacetic acid (2-5 eq).
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-50 °C) if necessary. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature if heated.
-
Neutralization: Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: If the reaction was performed in a water-miscible solvent like methanol, concentrate the mixture under reduced pressure to remove the bulk of the solvent. Partition the residue between water and an organic solvent such as ethyl acetate or dichloromethane. If the reaction was in DCM, proceed directly to washing with NaHCO₃ solution.
-
Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Table 2: Comparison of Acidic Deprotection Conditions
| Entry | Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2M HCl | MeOH | 25 | 24 | 85 |
| 2 | 2M HCl | MeOH | 50 | 6 | 90 |
| 3 | TFA (3 eq) | DCM | 25 | 8 | 88 |
Troubleshooting and Key Considerations
-
Incomplete Reaction (Hydrogenation): If the hydrogenation stalls, the catalyst may be poisoned. Filtering the reaction mixture through a fresh pad of Celite® and adding a fresh batch of catalyst can restart the reaction. Increasing the hydrogen pressure can also enhance the reaction rate.[9]
-
Side Reactions (Hydrogenation): While the tetrazole ring is generally stable to hydrogenation, prolonged reaction times or more active catalysts (e.g., PtO₂) could potentially lead to ring reduction.[9] It is crucial to monitor the reaction closely.
-
Acid-Sensitive Functional Groups: When choosing acidic hydrolysis, consider the presence of other acid-labile protecting groups (e.g., Boc, trityl) or functionalities in the molecule.[7][10] Orthogonal protecting group strategies are key in such scenarios.[11]
-
Work-up of Acidic Reactions: Thorough neutralization is critical to prevent product degradation during concentration and purification.
Conclusion
The deprotection of the benzyloxymethyl group from this compound can be reliably achieved through catalytic hydrogenation or acidic hydrolysis. Catalytic hydrogenation with Pd/C offers a mild and high-yielding approach, suitable for a wide range of substrates. Acidic hydrolysis provides a viable alternative, particularly when hydrogenation is not feasible. The choice of method should be guided by the overall synthetic strategy and the compatibility of other functional groups within the molecule. The protocols and data presented herein serve as a robust starting point for researchers to successfully execute this pivotal deprotection step.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
-
Scribd. Protecting Groups - Tactical Considerations. [Link]
-
Lee, J. H., et al. (2017). A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen. Tetrahedron Letters, 58(36), 3544-3548. [Link]
-
University of Evansville. Protecting Groups. [Link]
- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Ohmori, K., et al. (2007). Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions. Organic Letters, 9(19), 3737-3740. [Link]
-
University of Windsor. Alcohol Protecting Groups. [Link]
-
Satoh, Y., & Moliterni, J. (1998). Homologation of 1-(Benzyloxymethyl)-1H-tetrazole via Lithiation. Synlett, 1998(S1), S1-S3. [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
-
Chemistry LibreTexts. Protecting Groups in Organic Synthesis. [Link]
-
Wikipedia. Protecting group. [Link]
-
PubMed. Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. [Link]
- Kocienski, P. J. (1998). Protecting Groups. Royal Society of Chemistry.
-
ResearchGate. Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. [Link]
-
IIT Bombay. Protecting Groups. [Link]
-
University of California, Irvine. Protecting Groups. [Link]
- Google P
-
Baral, P., et al. (2015). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 20(8), 13840-13849. [Link]
-
SynArchive. Protecting Groups List. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Lewis Acids. [Link]
-
Mittal, R., Kumar, A., & Awasthi, S. K. (2017). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by graphene oxide. New Journal of Chemistry, 41(20), 11956-11965. [Link]
-
YouTube. BOM Protecting Group Addition | Organic Chemistry. [Link]
-
Quimpere, M., et al. (2009). Synthesis of 2′-Deoxy-9-deaza Nucleosides Using Heck Methodology. Molecules, 14(12), 5137-5147. [Link]
-
Haddach, A. A., Kelleman, A., & Deaton-Rewolinski, M. V. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 43(3), 399-402. [Link]
-
ResearchGate. an improved and convenient route for the synthesis of 5-methyl-1h-tetrazol-1-yl substituted benzenamines. [Link]
- Google Patents. Process for the preparation of 5-substituted 1-alkyltetrazoles.
-
Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. Organic Letters, 16(14), 3812-3815. [Link]
-
ResearchGate. How can I deprotect the benzyl group in 6-(benzyloxy)chroman?. [Link]
-
The Journal of Organic Chemistry. Regioselective de-O-benzylation with Lewis acids. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. vanderbilt.edu [vanderbilt.edu]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.iitb.ac.in [chem.iitb.ac.in]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole by Column Chromatography
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole using column chromatography. This document is structured to provide not only procedural steps but also the underlying scientific principles and troubleshooting strategies to address common challenges encountered during the purification of this and structurally related tetrazole compounds.
I. Understanding the Molecule: Key Physicochemical Properties
A successful purification strategy begins with an understanding of the target molecule's properties. While specific experimental data for this compound is not extensively published, we can infer its behavior based on its structural motifs and data from analogous compounds.
Structural Features and Their Implications for Chromatography:
-
Tetrazole Ring: The nitrogen-rich tetrazole ring imparts significant polarity to the molecule. The lone pairs on the nitrogen atoms can interact strongly with the acidic silanol groups on the surface of silica gel, potentially leading to peak tailing or irreversible adsorption.
-
N-Methyl Group: The methyl group on the tetrazole ring slightly increases the molecule's lipophilicity and can influence the regioselectivity of interactions with the stationary phase.
-
Benzyloxymethyl Group: This group introduces a non-polar benzyl moiety and a polar ether linkage. This combination of polar and non-polar features means the molecule is not extremely polar, making normal-phase chromatography a viable purification method.
Estimated Physicochemical Properties:
II. Recommended Column Chromatography Protocol
This protocol is a robust starting point for the purification of this compound. Optimization may be required based on the specific impurity profile of your crude material.
A. Preliminary Analysis by Thin Layer Chromatography (TLC)
Before committing to a large-scale column, it is crucial to determine the optimal mobile phase composition using TLC.[2]
Step-by-Step TLC Analysis:
-
Prepare a Sample Solution: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the TLC Plate: Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a pre-determined mixture of hexane and ethyl acetate. Start with a relatively non-polar mixture (e.g., 8:2 hexane:ethyl acetate) and gradually increase the polarity.
-
Visualize the Spots: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp.
-
Determine the Optimal Eluent: The ideal solvent system will provide a good separation between the product spot and any impurities, with the product having an Rf value of approximately 0.2-0.4.
B. Column Chromatography Procedure
Materials and Equipment:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A mixture of n-hexane and ethyl acetate, as determined by TLC analysis.
-
Apparatus:
-
Glass chromatography column
-
Separatory funnel for solvent addition
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
-
TLC plates and UV lamp
-
Workflow Diagram:
Caption: Workflow for Column Chromatography Purification.
Step-by-Step Protocol:
-
Column Packing:
-
Secure the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of acid-washed sand.
-
Prepare a slurry of silica gel in the mobile phase and pour it into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add another layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent if necessary.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting the eluent in fractions.
-
Maintain a constant level of solvent above the stationary phase to prevent the column from running dry.
-
-
Monitoring and Product Isolation:
-
Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
III. Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound and provides actionable solutions.
| Problem | Potential Cause | Solution |
| Poor Separation / Overlapping Peaks | Inappropriate solvent system. | Re-evaluate the mobile phase using TLC. A shallower gradient or an isocratic elution with a fine-tuned solvent ratio may be necessary. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the mass of the stationary phase. | |
| Compound Not Eluting from the Column | The compound is too polar for the current solvent system. | Drastically increase the polarity of the mobile phase. A gradient elution from a non-polar to a highly polar solvent system can be effective.[3] |
| Irreversible adsorption or decomposition on silica gel. | The acidic nature of silica gel can sometimes cause decomposition of sensitive compounds. Consider deactivating the silica gel with triethylamine or using an alternative stationary phase like alumina.[4] | |
| Peak Tailing | Strong interaction between the polar tetrazole ring and acidic silanol groups on the silica gel. | Add a small amount of a modifier to the mobile phase, such as triethylamine (0.1-1%) to neutralize the acidic sites on the silica. |
| The sample is too concentrated when loaded. | Ensure the sample is well-dissolved and loaded in a narrow band. | |
| Cracked or Channeled Column | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry. |
IV. Frequently Asked Questions (FAQs)
Q1: My compound streaks on the TLC plate. What does this mean and how can I fix it?
A1: Streaking on a TLC plate is often indicative of strong interactions between your compound and the stationary phase, which is common for basic nitrogen-containing heterocycles like tetrazoles due to the acidic nature of silica gel.[3] To resolve this, you can add a small amount of a basic modifier like triethylamine or ammonia to your developing solvent.[3] This will likely need to be incorporated into your column's mobile phase as well.
Q2: I see new spots appearing on my TLC plates during the column run that were not in the crude mixture. What is happening?
A2: This suggests that your compound may be decomposing on the silica gel.[4] Tetrazoles can be sensitive to acidic conditions. To mitigate this, you can either use a less acidic stationary phase like neutral alumina or deactivate the silica gel by pre-treating it with a solution of your eluent containing a small percentage of triethylamine.
Q3: How do I choose between dry loading and wet loading my sample?
A3: For compounds that are highly soluble in the mobile phase, wet loading (dissolving the sample in a minimal amount of eluent) is often sufficient. However, if your compound has limited solubility in the eluent or if you want to ensure a very narrow starting band for better separation, dry loading is preferred. To dry load, dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of your packed column.
Q4: My purified product still shows impurities by NMR. What are my next steps?
A4: If column chromatography does not provide the desired purity, consider a secondary purification technique. Recrystallization is an excellent option if your compound is a solid. If impurities are still present, you may need to consider preparative HPLC, which offers higher resolution.
Troubleshooting Logic Diagram:
Caption: Troubleshooting Logic for Column Chromatography.
V. References
-
BenchChem. (2025). Technical Support Center: Method Refinement for Enhancing the Purity of Tetrazole Derivatives.
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
Magritek. (n.d.). Column Chromatography. [Link]
-
BenchChem. (2025). Application Note and Protocol: Purification of 1-Benzyl-2-naphthol by Column Chromatography.
-
U.S. Environmental Protection Agency. (2025). 5-ethyl-1-methyl-1h-tetrazole Properties. [Link]
-
CORE. (n.d.). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. [Link]
Sources
Technical Support Center: By-product Formation in the Alkylation of 1-Methyl-1H-tetrazole
Introduction
Welcome to the technical support guide for the alkylation of 1-methyl-1H-tetrazole. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of disubstituted tetrazolium salts. While the alkylation of a monosubstituted tetrazole appears straightforward, the primary challenge lies in controlling the regioselectivity of the reaction. The incoming alkyl group can attack one of two nitrogen atoms, leading to the formation of either the thermodynamically stable 1,4-disubstituted tetrazolium salt or the kinetically favored 1,3-disubstituted isomer.[1][2]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this reaction, minimize by-product formation, and selectively synthesize your desired product.
Core Principles: Kinetic vs. Thermodynamic Control
The outcome of the alkylation of 1-methyl-1H-tetrazole is a classic example of kinetic versus thermodynamic control. The initial attack of the electrophile (alkylating agent) typically occurs at the N3 position, which is often more nucleophilic, to form the 1,3-disubstituted tetrazolium salt (the kinetic product). However, this isomer can subsequently rearrange under certain conditions to the more thermodynamically stable 1,4-disubstituted isomer.[1][2] Understanding and manipulating the factors that govern this process is key to achieving high regioselectivity.
Diagram 1: Alkylation Pathways of 1-Methyl-1H-tetrazole
Caption: Competing pathways in the alkylation of 1-methyl-1H-tetrazole.
Troubleshooting Guide
This section addresses common issues encountered during the alkylation of 1-methyl-1H-tetrazole and provides actionable solutions based on established chemical principles.
Question: My reaction is producing an inseparable mixture of 1,3- and 1,4-disubstituted tetrazolium salts. How can I improve the selectivity for the 1,4-isomer?
Answer: Achieving high selectivity for the 1,4-disubstituted isomer involves promoting the thermodynamic pathway. This can be accomplished by:
-
Increasing Reaction Time and Temperature: The 1,3-disubstituted salt is the kinetic product, but it can isomerize to the more stable 1,4-isomer.[1][2] Allowing the reaction to stir for longer periods or at a higher temperature provides the necessary energy to overcome the activation barrier for this rearrangement. Monitor the reaction by a suitable method (e.g., ¹H NMR) to track the conversion of the 1,3- to the 1,4-isomer and determine the optimal endpoint.
-
Choice of Acid/Solvent: Running the reaction in a strong acid medium, such as perchloric acid, has been shown to facilitate the slow conversion of the 1,3-isomer to the 1,4-isomer.[2] The acidic conditions can catalyze the isomerization process.
-
Alkylating Agent: Using a bulky alkylating agent, such as one that can form a stable carbocation (e.g., tert-butanol in acid), can favor the formation of the thermodynamically more stable product. The reaction may proceed through an Sₙ1-like mechanism where the more stable product is preferentially formed.[3][4]
Question: I am trying to selectively synthesize the 1,3-disubstituted tetrazolium salt, but I keep getting the 1,4-isomer as a major by-product. What should I do?
Answer: To favor the kinetic 1,3-isomer, you must use conditions that prevent the subsequent isomerization to the 1,4-product.
-
Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate. This will favor the kinetically controlled pathway and minimize the thermal energy available for rearrangement to the thermodynamic product.
-
Reduce Reaction Time: The 1,3-isomer forms first. Therefore, stopping the reaction as soon as the starting material is consumed (monitored by TLC or LC-MS) can prevent its isomerization. Avoid prolonged heating or extended reaction times.
-
Use a Non-Acidic Medium: Since strong acids can catalyze the isomerization, performing the alkylation under neutral or basic conditions can help preserve the kinetic product.[1][2] However, be aware that basic conditions can potentially lead to ring-cleavage by-products with certain substrates.[1]
-
Choice of Alkylating Agent: Highly reactive Sₙ2-type alkylating agents (e.g., methyl iodide, benzyl bromide) under mild conditions will rapidly form the kinetic product at the more nucleophilic N3 position.[4]
Question: My yield of the desired tetrazolium salt is consistently low, and I observe decomposition of the product.
Answer: Low yields can be attributed to several factors, including substrate instability and harsh reaction conditions.
-
Product Instability: Tetrazolium salts, particularly those with certain substituents, can be unstable and prone to ring cleavage, especially in the presence of strong nucleophiles or bases.[1] If using a base, ensure it is non-nucleophilic and used in stoichiometric amounts.
-
Reaction Conditions: High temperatures required to drive isomerization to the 1,4-isomer can sometimes lead to decomposition. It is a delicate balance. Consider a moderate temperature for a longer duration rather than a high temperature for a short time.
-
Workup Procedure: Ensure the workup is appropriate. Tetrazolium salts are ionic and may have high water solubility. Avoid excessive washing with aqueous solutions if your product is water-soluble. Extraction with an appropriate organic solvent or precipitation by adding a non-polar co-solvent might be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for the isomerization of the 1,3-disubstituted salt to the 1,4-isomer?
A1: The isomerization is believed to proceed through a reversible alkylation mechanism. Under conditions that promote equilibrium (e.g., heat, acid catalysis), the alkyl group on the N3 nitrogen can dissociate and re-associate. Because the 1,4-disubstituted product is thermodynamically more stable, the equilibrium will shift over time to favor its formation.[1][2] The greater stability of the 1,4-isomer is often attributed to reduced steric repulsion and more favorable charge distribution.
Q2: How can I reliably distinguish between the 1,3- and 1,4-disubstituted isomers?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
-
¹H NMR: The chemical shifts of the C5-H proton and the protons on the N-alkyl groups are distinct for each isomer. Often, the C5-H proton of the 1,4-isomer is shifted further downfield compared to the 1,3-isomer.
-
¹³C NMR: The chemical shift of the C5 carbon is also diagnostic.
-
¹⁵N NMR: If available, ¹⁵N NMR provides unambiguous characterization, as the chemical environments of the nitrogen atoms are significantly different between the two isomers.[5] For definitive structure confirmation, single-crystal X-ray diffraction is the gold standard if suitable crystals can be obtained.
Q3: Does the nature of the alkylating agent (R-X) significantly impact the isomer ratio?
A3: Yes, profoundly. The structure of the alkylating agent influences whether the reaction proceeds through a first-order (Sₙ1-like) or second-order (Sₙ2-like) mechanism.[3][6]
-
Sₙ2-type agents (e.g., methyl iodide, primary halides) react faster at the most nucleophilic site (N3), favoring the kinetic 1,3-product.[4]
-
Sₙ1-type agents (e.g., tert-butyl halides, or alcohols in strong acid) form a carbocation intermediate. This less selective electrophile may react at either nitrogen, but the overall conditions (longer reaction times, higher energy) often allow the system to reach thermodynamic equilibrium, favoring the 1,4-product.[2][3]
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
Caption: A logical workflow for optimizing reaction selectivity.
Quantitative Data Summary
The regioselectivity of tetrazole alkylation is highly dependent on the specific substrates and conditions used. The following table summarizes representative data for the quaternization of 1-substituted tetrazoles.
| 1-Substituent | Alkylating Agent | Solvent/Acid | Temp. (°C) | Time (h) | Product Ratio (1,3- : 1,4-) | Reference |
| Aryl | tert-Butanol | Perchloric Acid | RT | - | Pure 1,4-isomer | [2] |
| Aryl | Diacetone alcohol | Perchloric Acid | RT | - | Mixture, isomerizes to 1,4- | [2] |
| Phenyl | Triethyloxonium | CD₃CN | RT | - | 85 : 15 (N3:N2)* | [5] |
| Methyl | Methyl Tosylate | Neat | 100 | 2 | Not specified | N/A |
*Note: Data from tetrazolo[1,5-a]pyridines, which shows a strong preference for kinetic N3 alkylation.[5] The isomerization of 1,3- to 1,4-salts is explicitly noted in perchloric acid media.[2]
Experimental Protocols
Protocol 1: Synthesis of a 1,4-Disubstituted Tetrazolium Salt (Thermodynamic Control)
This protocol is adapted from methodologies that favor the formation of the thermodynamically stable 1,4-isomer.[2]
Materials:
-
1-Methyl-1H-tetrazole (1.0 mmol, 1.0 equiv)
-
tert-Butanol (1.5 mmol, 1.5 equiv)
-
70% Perchloric acid (HClO₄) (2.0 mL)
-
Diethyl ether (anhydrous)
Procedure:
-
Caution: Perchloric acid is a strong oxidizing agent and must be handled with extreme care in a chemical fume hood using appropriate personal protective equipment (PPE).
-
To a solution of 1-methyl-1H-tetrazole (1.0 mmol) in 70% perchloric acid (2.0 mL), add tert-butanol (1.5 mmol) dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 24-48 hours. The extended reaction time allows for the complete isomerization of any initially formed 1,3-isomer to the desired 1,4-product.
-
Monitor the reaction's progress by taking a small aliquot, neutralizing it carefully, and analyzing by ¹H NMR to confirm the disappearance of the starting material and any 1,3-isomer intermediate.
-
Upon completion, precipitate the product by adding the reaction mixture dropwise to a flask of cold, vigorously stirred anhydrous diethyl ether.
-
Collect the resulting solid product by vacuum filtration.
-
Wash the solid with several portions of anhydrous diethyl ether to remove any residual acid.
-
Dry the product under vacuum to yield the 1-methyl-4-tert-butyl-1H-tetrazolium perchlorate salt.
Protocol 2: Synthesis of a 1,3-Disubstituted Tetrazolium Salt (Kinetic Control)
This protocol aims to isolate the kinetically favored 1,3-isomer by using mild conditions and a reactive alkylating agent.
Materials:
-
1-Methyl-1H-tetrazole (1.0 mmol, 1.0 equiv)
-
Methyl iodide (1.1 mmol, 1.1 equiv)
-
Acetonitrile (anhydrous, 5.0 mL)
-
Diethyl ether (anhydrous)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 1-methyl-1H-tetrazole (1.0 mmol) in anhydrous acetonitrile (5.0 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Add methyl iodide (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-5 hours.
-
Monitor the reaction closely by TLC or by taking an aliquot for ¹H NMR analysis to ensure the starting material is consumed without significant formation of the 1,4-isomer.
-
Once the reaction is complete, reduce the solvent volume under reduced pressure.
-
Add anhydrous diethyl ether to the concentrated solution to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the 1,3-dimethyl-1H-tetrazolium iodide salt.
References
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Reynard, G., Moisan-Labelle, J., Parent, É., & Lebel, H. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46(43), 21085-21091. Available at: [Link]
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ACS Sustainable Chemistry & Engineering. (n.d.). Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. ACS Publications. Available at: [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Selective Synthesis of 1,3-Di- and 1,3,5-Trisubstituted Tetrazolium Salts by tert-Butylation of Tetrazole, 1- and 5-Monosubstituted Tetrazoles. Isomerization of 1,3-Disubstituted Salts to 1,4-Salts. ResearchGate. Available at: [Link]
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Rostamizadeh, S., et al. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 20(4), 5528-5553. Available at: [Link]
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Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. Organic Chemistry Portal. Available at: [Link]
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ResearchGate. (2025). ChemInform Abstract: Synthesis and Transformation of 1-Monosubstituted Tetrazoles to Pyrimidinones, Benzoxazoles, and Quinazolinediones Through 1,4-Disubstituted Tetrazolium Salts. ResearchGate. Available at: [Link]
-
Chem-Impex. (n.d.). 1-Methyl-1H-tetraazole. Chem-Impex. Available at: [Link]
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Sharma, V., et al. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). ChemistrySelect, 4(24), 7195-7211. Available at: [Link]
-
PubChem. (n.d.). 1-methyl-1H-tetrazole-5-thiolate. National Center for Biotechnology Information. Available at: [Link]
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-
Turgut, H., et al. (2022). Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers via Thiol-ene Polymerization. Macromolecular Rapid Communications, 43(22), 2200479. Available at: [Link]
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Müller, P., et al. (2016). Microwave alkylation of lithium tetrazolate. Zeitschrift für Naturforschung B, 71(11), 1169-1175. Available at: [Link]
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PubChem. (n.d.). 1-methyl-1H-tetrazol-5-amine. National Center for Biotechnology Information. Available at: [Link]
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Berionni, G., Pégot, B., & Goumont, R. (2010). Theoretical and experimental 1H, 13C and 15N NMR studies of N-alkylation of substituted tetrazolo[1,5-a]pyridines. Magnetic Resonance in Chemistry, 48(2), 101-110. Available at: [Link]
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El-Massaoudi, M., et al. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molbank, 2021(3), M1252. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. Organic Chemistry Portal. Available at: [Link]
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Kora, A. J., & Manjula, B. (2019). Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. ACS Omega, 4(5), 9439-9446. Available at: [Link]
-
Zhou, S., et al. (2024). Al(OTf)3-Catalyzed Regioselective N2-Arylation of Tetrazoles with Diazo Compounds. The Journal of Organic Chemistry, 89(11), 7859-7864. Available at: [Link]
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Oncohema Key. (2016). Alkylating Agents. Oncohema Key. Available at: [Link]
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Sciforum. (2023). One-Pot Synthesis of Tetrazole-Triazole Bis-Heterocycles via Ugi-Azide Reaction. Sciforum. Available at: [Link]
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OAE Publishing Inc. (n.d.). Alkylating anticancer agents and their relations to microRNAs. OAE Publishing Inc. Available at: [Link]
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Validation & Comparative
A Comparative Guide to Tetrazole Protecting Groups for the Modern Chemist: Spotlight on 5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole
In the landscape of medicinal chemistry and drug development, the tetrazole moiety stands out as a critical pharmacophore, often serving as a bioisosteric replacement for carboxylic acids.[1][2][3][4] This role enhances the drug-like properties of molecules, including lipophilicity and metabolic stability.[2][5] The synthesis of complex molecules bearing a tetrazole ring, however, frequently necessitates the use of protecting groups to mask the acidic N-H proton, thereby preventing unwanted side reactions.[3][6] The choice of the right protecting group is paramount for the success of a synthetic campaign, balancing stability with the ease of selective removal. This guide provides an in-depth comparison of various tetrazole protecting groups, with a special focus on the versatile 5-[(benzyloxy)methyl]-1-methyl-1H-tetrazole, to aid researchers in making informed decisions.
The Ideal Protecting Group: A Chemist's Wishlist
Before delving into specifics, it's crucial to understand the characteristics of an ideal protecting group.[7][8][9] It should be:
-
Easy to introduce in high yield under mild conditions.[7][8][10]
-
Stable to a wide range of reaction conditions anticipated in the synthetic route.[7][8][10]
-
Selectively removable under specific, mild conditions that do not affect other functional groups.[7][8][10]
-
Readily available and affordable .[7]
-
Impart minimal interference with the characterization of the protected compound.[7]
The concept of orthogonality is central to protecting group strategy, allowing for the selective deprotection of one group in the presence of others.[7][8][11] This is particularly vital in the synthesis of complex molecules with multiple reactive sites.
In Focus: this compound (BOM-Tetrazole)
The benzyloxymethyl (BOM) group has emerged as a valuable protecting group for the tetrazole nitrogen. Its utility stems from a unique combination of stability and versatile deprotection options.
Synthesis and Properties: this compound is typically prepared by the alkylation of 1H-tetrazole with benzyl chloromethyl ether.[12] The BOM-protected tetrazole exhibits enhanced stability of its 5-lithio derivative compared to benzyl (Bn) and p-methoxybenzyl (PMB) protected tetrazoles, which often require cryogenic temperatures (-100 °C) for lithiation.[12] The BOM-protected lithiotetrazole is stable at a more practical -78 °C, expanding its utility in C-C bond-forming reactions.[12]
Deprotection: A key advantage of the BOM group is the availability of multiple deprotection pathways, offering flexibility in synthetic planning. It can be removed under much milder conditions than those required for Bn or PMB groups.[12]
-
Hydrogenation: Catalytic hydrogenation (e.g., H₂, Pd/C) is a common and clean method for BOM deprotection.[12]
-
Acid Hydrolysis: The BOM group can also be cleaved under acidic conditions.[12]
A Comparative Analysis of Common Tetrazole Protecting Groups
To provide a comprehensive overview, we will compare the BOM group with other widely used tetrazole protecting groups: the Trityl (Tr), p-Methoxybenzyl (PMB), and Silyl groups.
Trityl (Triphenylmethyl, Tr) Group
The trityl group is a bulky and acid-labile protecting group frequently employed for tetrazoles, particularly in the synthesis of "sartan" drugs.[1][6]
-
Introduction: The trityl group is typically introduced by reacting the tetrazole with trityl chloride in the presence of a base like triethylamine and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[6][13]
-
Stability: It is stable to basic and nucleophilic conditions but highly sensitive to acid.[13]
-
Deprotection:
-
Acidic Conditions: Mild acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane, can quantitatively cleave the trityl group.[5]
-
Reductive Cleavage: More recently, an efficient method using indium metal in refluxing methanol has been reported for the selective cleavage of N-trityl-protected tetrazoles.[1][6] This method demonstrates excellent selectivity and orthogonality.[1] Hydrogenolysis in the presence of Pt/C has also been used.[6]
-
Basic Conditions: Surprisingly, removal can also be achieved with aqueous NaOH in methanol in excellent yields without side reactions.[6]
-
p-Methoxybenzyl (PMB) Group
The PMB group offers an alternative to the standard benzyl group with the advantage of oxidative deprotection.
-
Introduction: Similar to the benzyl group, the PMB group is introduced via Williamson ether synthesis-type conditions.
-
Stability: The PMB group is generally stable to a range of conditions but is more labile than the benzyl group under acidic and oxidative conditions.[14]
-
Deprotection:
-
Oxidative Cleavage: The PMB group can be selectively removed in the presence of other protecting groups like benzyl ethers using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[14][15] Ceric ammonium nitrate (CAN) is another option.[16]
-
Acidic Conditions: Strong acids like TFA can also cleave the PMB group.[14][15][16]
-
Hydrogenolysis: Similar to the BOM and benzyl groups, the PMB group can be removed by catalytic hydrogenation.[17]
-
Silyl Protecting Groups
Silyl ethers, such as tert-butyldimethylsilyl (TBDMS or TBS), are widely used for protecting hydroxyl groups but can also be applied to N-H protection.[10][18][19]
-
Introduction: Silylation is typically achieved by reacting the tetrazole with a silyl chloride (e.g., TBDMS-Cl) in the presence of a base like imidazole in DMF.[19]
-
Stability: The stability of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom.[18][20] TBDMS is significantly more stable than trimethylsilyl (TMS) and is generally stable to basic conditions but labile to acid and fluoride ions.[10][19]
-
Deprotection:
-
Fluoride Ions: The most common method for silyl ether cleavage is the use of a fluoride source like tetrabutylammonium fluoride (TBAF) in THF.[10][11][19]
-
Acidic Conditions: Silyl groups can be removed under acidic conditions, with the rate of cleavage depending on the specific silyl group and the acid strength.[10][19]
-
Data-Driven Comparison
| Protecting Group | Introduction Conditions | Stability | Deprotection Conditions | Key Advantages | Disadvantages |
| BOM | Benzyl chloromethyl ether, base[12] | Good general stability | H₂/Pd/C; Acid hydrolysis[12] | Stable lithio-intermediate at -78°C; Versatile deprotection[12] | Requires specific reagents for introduction |
| Trityl (Tr) | Trityl chloride, base, DMAP[6] | Base stable, acid labile[13] | Mild acid (TFA)[5]; Indium/MeOH[1][6]; NaOH/MeOH[6]; H₂/Pt/C[6] | Highly acid sensitive for selective removal; Bulky, can offer steric hindrance | Can be too labile for some multi-step syntheses |
| PMB | PMB-Cl, base | Generally stable | DDQ, CAN (oxidative)[14][15][16]; TFA (acidic)[14][15][16]; H₂/Pd/C[17] | Orthogonal deprotection via oxidation | More labile than Bn to acid |
| TBDMS | TBDMS-Cl, imidazole, DMF[19] | Base stable, acid/fluoride labile[19] | TBAF (fluoride)[11][19]; Acetic acid[19] | Orthogonal to many other protecting groups; Tunable stability with different silyl groups | Can be susceptible to some Lewis acids |
Experimental Protocols
Protocol 1: Protection of 1H-Tetrazole with Benzyl Chloromethyl Ether (BOM Protection)
Objective: To synthesize 1-(Benzyloxymethyl)-1H-tetrazole.
Materials:
-
1H-Tetrazole
-
Sodium hexamethyldisilazide (NaHMDS) (1.0 M in THF)
-
Benzyl chloromethyl ether (BOM-Cl)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Magnesium sulfate
Procedure:
-
To a stirred solution of 1H-tetrazole (1 equivalent) in anhydrous THF at 0 °C, add NaHMDS (1.0 M in THF, 1 equivalent) dropwise over 30 minutes.[12]
-
After stirring for an additional 30 minutes at 0 °C, add benzyl chloromethyl ether (1 equivalent).[12]
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.[12]
-
Partition the mixture between ethyl acetate and water.[12]
-
Separate the organic layer and extract the aqueous phase twice with ethyl acetate.[12]
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield the product.[12]
Protocol 2: Deprotection of 1-(Benzyloxymethyl)-5-substituted-1H-tetrazole via Hydrogenation
Objective: To remove the BOM protecting group from a 5-substituted tetrazole.
Materials:
-
1-(Benzyloxymethyl)-5-substituted-1H-tetrazole
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply
Procedure:
-
Dissolve the BOM-protected tetrazole in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected tetrazole.
Visualizing the Strategy: A Decision-Making Workflow
The selection of a suitable protecting group is a critical step in synthetic planning. The following diagram illustrates a simplified decision-making process.
Caption: Decision tree for selecting a tetrazole protecting group.
Conclusion
The strategic selection of a protecting group is a cornerstone of successful organic synthesis. While classic groups like Trityl and PMB offer well-established routes, the this compound (BOM-tetrazole) presents a compelling alternative with its enhanced stability in key reactions and versatile deprotection options. By understanding the nuances of each protecting group's stability and reactivity, researchers can design more efficient and robust synthetic pathways for the creation of novel tetrazole-containing therapeutics. This guide serves as a starting point for navigating these choices, emphasizing a data-driven and rational approach to protecting group strategy.
References
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Thieme Gruppe. Trityl Group Deprotection from Tetrazoles. Available at: [Link]
-
Shaaban, M. R., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. RSC Advances, 13(34), 23687-23695. Available at: [Link]
-
Fiveable. (2025). Tetrazole Definition - Organic Chemistry Key Term. Available at: [Link]
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Dömling, A. (2021). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 121(24), 15225-15298. Available at: [Link]
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Satoh, Y., & Moliterni, J. (1998). Homologation of 1-(Benzyloxymethyl)-1H-tetrazole via Lithiation. Synlett, 1998(05), 528-530. Available at: [Link]
-
Total Synthesis. (2024). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Available at: [Link]
- Google Patents. (2015). EP2902385B1 - Deprotection method for tetrazole compound.
-
Katritzky, A. R., & Ji, F. B. (2004). Some Practical Methods for the Application of 5-Metallo-1-benzyl-1H-tetrazoles in Synthesis. ARKIVOC, 2004(5), 11-20. Available at: [Link]
-
The University of Edinburgh. (2018). A Tetrazine-Labile Vinyl Ether Benzyloxycarbonyl Protecting Group (VeZ): An Orthogonal Tool for Solid-Phase Peptide Chemistry. Available at: [Link]
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Baran, P. S. (n.d.). Protecting Groups. Scripps Research. Available at: [Link]
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Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Available at: [Link]
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University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]
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Gelest. (n.d.). Silyl Groups. Available at: [Link]
- HETEROCYCLES. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. 48(1), 1-4.
-
ResearchGate. (2016). an improved and convenient route for the synthesis of 5-methyl-1h-tetrazol-1-yl substituted benzenamines. Available at: [Link]
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-
Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. Available at: [Link]
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Grammatoglou, K., & Jirgensons, A. (2022). Functionalization of 1N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent. The Journal of Organic Chemistry, 87(6), 3810–3816. Available at: [Link]
- Kocienski, P. J. (2000). Protecting groups.
-
Causey, C. P., et al. (2011). Design, Synthesis, and Biological Evaluation of Tetrazole Analogs of Cl-Amidine as Protein Arginine Deiminase Inhibitors. Journal of Medicinal Chemistry, 54(18), 6424–6434. Available at: [Link]
-
Nasrollahzadeh, M., & Bayat, Y. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Journal of Chemistry, 68, 133-137. Available at: [Link]
-
Wang, H., et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 17(10), 11431-11439. Available at: [Link]
-
ResearchGate. (2025). The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Available at: [Link]
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-
RUA. (2018). Indium-, magnesium-, and zinc-mediated debenzylation of protected 1H-tetrazoles: A comparative study. Available at: [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Protec'ng Groups. Available at: [Link]
-
Royal Society of Chemistry. (2014). A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK. Organic & Biomolecular Chemistry, 12(42), 8493-8497. Available at: [Link]
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- 20. Silyl Groups - Gelest [technical.gelest.com]
Comparative study of the reactivity of 1-methyl vs 2-methyl tetrazole isomers
[1]
Executive Summary
This technical guide provides an in-depth comparative analysis of 1-methyl-1H-tetrazole (1-MTZ) and 2-methyl-2H-tetrazole (2-MTZ) . While sharing the same molecular formula (
Key Takeaway: The 1-isomer is generally more polar, higher melting, and thermodynamically stable in the condensed phase, but its C5-lithiated species is prone to fragmentation. The 2-isomer is less polar, often liquid at room temperature, and exhibits distinct photochemical behavior.
Part 1: Fundamental Physicochemical Properties
The structural difference lies in the position of the methyl group on the nitrogen ring. This variation alters the dipole moment and packing forces, leading to divergent physical states.
Table 1: Comparative Property Profile
| Property | 1-Methyl-1H-tetrazole (1-MTZ) | 2-Methyl-2H-tetrazole (2-MTZ) |
| Structure | Methyl on N adjacent to C5 | Methyl on N separated from C5 |
| Physical State (RT) | Low-melting Solid | Liquid / Low-melting Solid |
| Melting Point | 37 – 41 °C | ~9 – 10 °C |
| Boiling Point | ~171 °C (at 760 mmHg) | ~145 – 147 °C |
| Dipole Moment | High (~5.5 D) | Low (~2.5 D) |
| Thermodynamic Stability | More stable in Solution/Solid | More stable in Gas Phase |
| Solubility | High in water/polar solvents | High in organic solvents |
Scientific Insight: The higher boiling point and melting point of the 1-isomer are attributed to its larger dipole moment, which facilitates stronger intermolecular dipole-dipole interactions compared to the 2-isomer.
Part 2: Synthesis and Regioselectivity
Alkylation of 5-substituted tetrazoles is the primary method for synthesis but notoriously yields mixtures of N1 and N2 isomers.
Mechanism of Regioselectivity
The tetrazolate anion is an ambident nucleophile.[1]
-
N2-Alkylation (Kinetic & Steric Favorability): The N2 position is often the site of initial attack due to steric factors (it is further from the C5 substituent) and electronic distribution in the anion.
-
N1-Alkylation: Often favored by specific solvents, bulky counter-ions, or when using specific directing protocols (e.g., Huisgen cycloaddition usually yields 1,5-disubstituted products directly).
Experimental Protocol: Separation of Isomers
Since alkylation typically yields a ~60:40 or ~70:30 mixture (favoring N2), separation is required.
Protocol 1: Alkylation and Purification
-
Reagents: 5-Substituted tetrazole (1.0 eq), Methyl Iodide (1.2 eq),
(1.5 eq), Acetonitrile (0.5 M). -
Procedure:
-
Dissolve tetrazole and base in MeCN. Stir at RT for 30 min.
-
Add MeI dropwise. Stir at 40 °C for 4-12 h.
-
Monitor by TLC (N2 isomer is usually less polar and has a higher
).
-
-
Workup: Filter solids. Concentrate filtrate.
-
Separation: Flash column chromatography (Silica gel).
-
Eluent: Hexane/Ethyl Acetate gradient.
-
Order of Elution: The 2-isomer (less polar) elutes first. The 1-isomer (more polar) elutes second.
-
Part 3: Reactivity Profile – C-H Activation & Lithiation
The most critical divergence in reactivity occurs during metalation at the C5 position.
1-Methyltetrazole: The Instability Trap
Lithiating 1-MTZ at the C5 position creates a species that is thermally unstable.
-
Mechanism: The N1-substituent inductively activates the C5-H bond, making deprotonation facile. However, the resulting 5-lithio species is prone to a retro-1,3-dipolar cycloaddition type fragmentation, releasing nitrogen gas (
) and forming methylcyanamide or related species. -
Requirement: Must be performed at -78 °C and trapped immediately with an electrophile. Warming above -50 °C typically leads to decomposition.
2-Methyltetrazole: Enhanced Robustness
The 2-MTZ isomer generally forms a more stable lithiated species at C5, though it is less acidic than the 1-isomer. It is less prone to the immediate ring-opening fragmentation observed in the 1-isomer, allowing for a broader range of electrophile trapping conditions.
Visualization: Lithiation Pathways
Caption: Comparative stability of C5-lithiated species. Note the fragmentation risk for the 1-isomer.
Part 4: Palladium-Catalyzed Cross-Coupling
Both isomers can participate in Pd-catalyzed C-H arylation, but they often require different catalytic systems due to their coordinating abilities.
-
1-Methyltetrazole: The N2/N3 nitrogens are sterically accessible for coordination to Pd, potentially acting as a directing group or poisoning the catalyst if not managed. Phosphine ligands are often required to stabilize the Pd species and prevent fragmentation.
-
2-Methyltetrazole: The N1/N4 nitrogens are accessible.[2][3] Direct arylation at C5 is feasible and has been demonstrated with Pd(OAc)2/Phosphine systems.
Data Snapshot: C-H Arylation Yields
| Substrate | Conditions | Coupling Partner | Yield | Ref |
|---|---|---|---|---|
| 1-Methyltetrazole | Pd(OAc)2, CuI, Cs2CO3 | Aryl Bromide | 75-85% | [1] |
| 2-Methyltetrazole | Pd(OAc)2, PPh3, K2CO3 | Aryl Bromide | 60-75% | [2] |
Part 5: Experimental Protocol - C5 Lithiation
Objective: Selective functionalization of 1-methyltetrazole without decomposition.
Safety Warning: Tetrazoles are potentially explosive.[4] Work on small scales (<1g) behind a blast shield.
-
Preparation: Flame-dry a 25 mL Schlenk flask under Argon.
-
Solvent: Add anhydrous THF (10 mL) and 1-methyltetrazole (1.0 mmol).
-
Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). Allow to equilibrate for 15 mins.
-
Deprotonation: Add n-BuLi (1.1 mmol, 2.5 M in hexanes) dropwise over 5 mins.
-
Critical: Maintain internal temp below -70 °C.
-
Stir at -78 °C for 30 mins. The solution may turn slight yellow.
-
-
Trapping: Add the electrophile (e.g., Benzaldehyde, 1.2 mmol) neat or in THF dropwise.
-
Quench: Stir at -78 °C for 1 hour. Quench with sat.
before removing the cooling bath. -
Workup: Extract with EtOAc, wash with brine, dry over
.
References
-
Direct C-H Arylation and Alkenylation of 1-Substituted Tetrazoles. ResearchGate. Available at: [Link]
-
Pd-catalyzed regioselective arylation on the C-5 position of N-aryl 1,2,3-triazoles (Analogous reactivity). PubMed. Available at: [Link]
-
2-Methyl-2H-tetrazole Properties. PubChem. Available at: [Link]
-
1-Methyl-1H-tetrazol-5-amine Properties. LookChem. Available at: [Link]
-
Photochemistry of 1- and 2-Methyl-5-aminotetrazoles. ResearchGate. Available at: [Link]
Safety Operating Guide
Personal protective equipment for handling 5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole
A Researcher's Guide to Safely Handling 5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole
For the vanguard of pharmaceutical innovation, the synthesis and manipulation of novel chemical entities is a daily reality. With this progress comes the profound responsibility of ensuring the safety of the researchers at the forefront. This guide provides essential, immediate safety and logistical information for handling this compound, a compound combining the structural features of both a benzyl ether and a tetrazole.
Understanding the Risks: A Dual-Hazard Profile
The chemical structure of this compound presents a dual-hazard profile that necessitates a cautious and well-informed approach. The benzyl ether component is known to be a potential irritant, while the tetrazole ring, a nitrogen-rich heterocycle, introduces the risk of flammability and, under certain conditions, explosive decomposition.
Key Potential Hazards:
-
Irritation: May cause irritation to the skin, eyes, and respiratory system.[1][2][3][4]
-
Flammability: As with many organic compounds and particularly some tetrazole derivatives, it may be a flammable solid.[5]
-
Explosive Potential: Tetrazole compounds can be explosive, particularly when dry or subjected to heat or shock.[5][6][7]
-
Toxicity: May be harmful if swallowed or inhaled.[2]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is paramount to ensure comprehensive protection against the potential hazards of this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's chemical nature.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory.[8] For larger quantities or when there is a significant splash risk, a full-face visor should be worn in addition to goggles.[1] This is to protect against both direct splashes and potential vapors that can cause eye irritation.[1][2] |
| Hand Protection | Impervious chemical-resistant gloves are required. Nitrile or neoprene gloves are generally suitable for handling organic compounds. Always inspect gloves for any signs of degradation or perforation before use.[6] Change gloves immediately if they become contaminated. |
| Body Protection | A flame-resistant laboratory coat should be worn and kept fully fastened. For operations with a higher risk of splashing, a PVC apron provides an additional layer of protection.[9] |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[10] If a fume hood is not available or if there is a risk of generating dust in an open environment, a NIOSH-approved respirator with an appropriate organic vapor and particulate cartridge is necessary.[1][8] |
Operational Protocols: From Benchtop to Disposal
Adherence to strict operational protocols is as crucial as the use of appropriate PPE. The following step-by-step guidance is designed to minimize risk at every stage of handling.
Experimental Workflow: A Safety-First Approach
Step-by-Step Handling Procedure:
-
Pre-Handling Checks:
-
Thoroughly review the SDS for structurally similar compounds, such as benzyl ether and other tetrazole derivatives, to be aware of the latest safety information.[2][5][8]
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is functioning correctly, with the sash at the appropriate height.
-
Confirm that an eyewash station and safety shower are accessible and unobstructed.[1][8]
-
-
Handling the Compound:
-
Conduct all manipulations of the solid compound within a chemical fume hood to prevent the inhalation of dust or vapors.[10]
-
When transferring the solid, use spark-proof tools to minimize the risk of ignition.[7]
-
For larger quantities, ensure that equipment is properly grounded and bonded to prevent static discharge, a potential ignition source for flammable solids.[5]
-
Keep the compound away from heat, sparks, and open flames at all times.[5][11]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][8]
-
-
In Case of a Spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material such as vermiculite or sand.[1][8]
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is a critical component of laboratory safety and environmental stewardship.
Waste Segregation and Disposal:
-
All solid waste contaminated with this compound, including filter paper, absorbent materials, and empty containers, must be placed in a clearly labeled hazardous waste container.
-
Contaminated sharps should be disposed of in a designated sharps container.
-
Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container.
-
Never dispose of this compound down the drain or in the regular trash.[1]
-
Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[4][7][11]
Emergency Preparedness: Planning for the Unexpected
Even with the most stringent precautions, accidents can happen. A well-defined emergency plan is essential.
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[4][10] If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting.[10] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety that protects not only yourself but also your colleagues and the broader research community.
References
- Cole-Parmer. (2006, June 23).
- Key Organics. (2017, December 1).
- Santa Cruz Biotechnology. Benzyl phenyl ether.
- Pfaltz & Bauer.
- Fisher Scientific. (2009, September 22).
- Sigma-Aldrich. (2025, November 7).
- TCI AMERICA. (2018, July 6).
- ECHEMI.
- Cole-Parmer. (2005, October 3).
- PubChem. 5-Benzyl-1H-tetrazole | C8H8N4 | CID 223451.
- Fisher Scientific.
- Aljamali, N. M. (2023, June 25). Tetrazole Derivatives (Preparation, Organic Analysis, Biotic Evaluation, Nano-Study).
- Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. (2019, May 22). ACS Omega.
- Shanmugam, G., et al. Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities. Der Pharma Chemica.
- Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. MIT Open Access Articles.
- ChemicalBook.
- Narkedimilli, N., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC.
- Santa Cruz Biotechnology. 1-Phenyl-1H-tetrazole-5-thiol.
- MilliporeSigma. (2025, April 24).
- CymitQuimica. (2023, October 11).
Sources
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- 4. fishersci.com [fishersci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. echemi.com [echemi.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
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- 11. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
